C333H
描述
属性
CAS 编号 |
870095-15-1 |
|---|---|
分子式 |
C28H26N2O6 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H26N2O6/c1-19-24(30-27(36-19)21-6-3-2-4-7-21)15-17-35-23-11-9-20(10-12-23)18-25(28(32)33)29-26(31)14-13-22-8-5-16-34-22/h2-14,16,25H,15,17-18H2,1H3,(H,29,31)(H,32,33)/b14-13+/t25-/m0/s1 |
InChI 键 |
YHBKSRJCMFFFMB-AAJFVQQISA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C-333H; C 333H; C333H; |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of C333H (Losartan Potassium): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified by the imprint "C333H," the active pharmaceutical ingredient is Losartan (B1675146) Potassium, a potent and selective angiotensin II receptor blocker (ARB). This technical guide provides a comprehensive overview of the core mechanism of action of Losartan, intended for an audience of researchers, scientists, and drug development professionals. The document will delve into the molecular interactions, signaling pathways, and pharmacological properties of Losartan and its active metabolite, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Losartan is a cornerstone in the management of hypertension, diabetic nephropathy, and in reducing the risk of stroke.[1] Its therapeutic efficacy stems from its specific antagonism of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This guide will elucidate the intricacies of this mechanism, providing a robust resource for those engaged in cardiovascular research and drug development.
Core Mechanism of Action: AT1 Receptor Blockade
Losartan exerts its pharmacological effects by selectively and competitively inhibiting the binding of angiotensin II to the AT1 receptor.[2] This blockade prevents the physiological actions of angiotensin II, which include vasoconstriction, aldosterone (B195564) secretion, sympathetic nervous system activation, and cellular growth and proliferation.[2][3]
The primary active entity responsible for the sustained antihypertensive effect of Losartan is its long-acting carboxylic acid metabolite, EXP3174.[4][5] Following oral administration, approximately 14% of Losartan is converted to EXP3174 through metabolism by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4.[6][7] EXP3174 is a more potent and non-competitive antagonist of the AT1 receptor, with a significantly longer half-life than the parent compound, contributing substantially to the clinical efficacy of Losartan.[2][4][5][6]
Signaling Pathway
The primary signaling pathway modulated by Losartan is the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, Losartan disrupts the downstream signaling cascade initiated by angiotensin II.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Losartan and its active metabolite, EXP3174.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Parameter | Value |
| Losartan | AT1 | Radioligand Binding | pKi | 7.17 ± 0.07[8][9] |
| Losartan | AT1 | Radioligand Binding | IC50 | 20 nM[10] |
| EXP3174 | AT1 | Radioligand Binding | IC50 | 1.1 nM |
Table 2: Pharmacokinetic Properties
| Parameter | Losartan | EXP3174 |
| Bioavailability | ~33%[11] | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[11] | 3-4 hours[11] |
| Plasma Half-life (t1/2) | ~2 hours[2][11] | 6-9 hours[2][7] |
| Active Metabolite Conversion | ~14% of oral dose[2][11] | - |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is a generalized representation for determining the binding affinity of compounds like Losartan to the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of Losartan for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Membrane preparations from cells or tissues expressing AT1 receptors (e.g., rat liver or adrenal cortex).
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Unlabeled competitor: Losartan.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in a buffer and centrifuge to isolate the membrane fraction containing the AT1 receptors. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein).
-
Competition Binding: Add a fixed concentration of the radioligand and varying concentrations of unlabeled Losartan.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Losartan. Calculate the IC50 value (the concentration of Losartan that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Determination of Losartan and EXP3174 Plasma Concentrations
This protocol outlines a typical method for quantifying Losartan and its active metabolite in plasma samples from clinical or preclinical studies.
Objective: To determine the pharmacokinetic profile of Losartan and EXP3174.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Procedure:
-
Sample Collection: Collect blood samples at various time points after drug administration.[1] Centrifuge to obtain plasma.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Losartan and EXP3174 with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid) to separate Losartan, EXP3174, and an internal standard.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for Losartan, EXP3174, and the internal standard for quantification (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of Losartan and EXP3174 in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
Losartan (this compound) is a highly specific angiotensin II type 1 (AT1) receptor antagonist. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, which in turn inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. The clinical efficacy of Losartan is significantly augmented by its active metabolite, EXP3174, which exhibits greater potency and a longer duration of action. This in-depth guide has provided a detailed overview of the core pharmacology of Losartan, supported by quantitative data and standardized experimental protocols. A thorough understanding of these principles is paramount for the continued development of novel therapeutics targeting the Renin-Angiotensin-Aldosterone System and for optimizing the clinical application of existing agents like Losartan.
References
- 1. Pharmacokinetics and bioequivalence evaluation of two losartan potassium 50-mg tablets: A single-dose, randomized-sequence, open-label, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of losartan to angiotensin AT1 receptors increases dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Losartan for Cardiovascular Disease · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. researchgate.net [researchgate.net]
C333H biological targets and pathways
An in-depth analysis of the biological targets and pathways of the clinical-stage therapeutic agent, KT-333, reveals its role as a first-in-class degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides a comprehensive overview of KT-333 for researchers, scientists, and drug development professionals, detailing its mechanism of action, modulated signaling pathways, and relevant experimental methodologies.
Core Target and Mechanism of Action
KT-333 is a heterobifunctional small molecule designed for targeted protein degradation.[1][2][3] Its primary biological target is STAT3, a transcription factor that is often constitutively activated in a variety of human cancers, playing a key role in tumor cell proliferation, resistance to apoptosis, and immune evasion.[1][4][5][6]
The mechanism of action of KT-333 involves the recruitment of the endogenous E3 ubiquitin ligase, Von Hippel-Lindau (VHL), to the STAT3 protein.[7][8] This induced proximity results in the ubiquitination of STAT3, marking it for degradation by the proteasome.[1][7] This targeted degradation of STAT3 protein prevents its activation and the subsequent transcription of its target genes.[1]
Signaling Pathways Modulated by KT-333
The primary signaling pathway modulated by KT-333 is the JAK/STAT pathway. STAT3 is a critical component of this pathway, which is activated by various cytokines and growth factors.[5] Upon activation, STAT3 dimerizes, translocates to the nucleus, and regulates the expression of genes involved in several cellular functions.[1] By degrading STAT3, KT-333 effectively inhibits this signaling cascade.
Downstream effects of KT-333 mediated STAT3 degradation include:
-
Inhibition of STAT3 Target Genes: A notable downstream target that is downregulated upon KT-333 treatment is SOCS3 (Suppressor of Cytokine Signaling 3).[4][9][10][11]
-
Induction of Apoptosis: In cancer cell lines, the degradation of STAT3 by KT-333 leads to cell cycle arrest and subsequent apoptosis.[5][8]
-
Immunomodulatory Effects: KT-333 has been shown to induce an IFN-γ stimulated gene signature in both peripheral blood and tumor tissue, suggesting a favorable immunomodulatory response in the tumor microenvironment.[9][10][11]
Quantitative Data Summary
The following tables summarize the publicly available quantitative data for KT-333.
Table 1: In Vitro Degradation and Growth Inhibition
| Cell Line | Assay Type | Value | Reference |
|---|---|---|---|
| SU-DHL-1 | DC50 (MSD) | 0.004 µM | [12] |
| SU-DHL-1 | GI50 (CTG) | 0.047 µM | [12] |
| DEL | DC50 (MSD) | 0.004 µM | [12] |
| DEL | GI50 (CTG) | 0.010 µM | [12] |
| KI-JK | DC50 (MSD) | 0.012 µM | [12] |
| KI-JK | GI50 (CTG) | 0.010 µM | [12] |
| SUP-M2 | DC50 (MSD) | 0.002 µM | [12] |
| SUP-M2 | GI50 (CTG) | 0.009 µM | [12] |
| Anaplastic T cell Lymphoma (ALCL) lines (unspecified) | DC50 | 2.5 - 11.8 nM | [13] |
| Human Hepatocytes | DC50 | 0.1 nM | [12] |
| Rat Hepatocytes | DC50 | 0.2 nM | [12] |
| Dog Hepatocytes | DC50 | 0.45 nM | [12] |
| Human Whole Blood Lymphocytes | DC50 | 0.021 µM | [12] |
| Human Whole Blood Monocytes | DC50 | 0.0006 µM |[12] |
DC50: Half-maximal degradation concentration; GI50: Half-maximal growth inhibition concentration; MSD: Meso Scale Discovery; CTG: CellTiter-Glo.
Table 2: Clinical Pharmacodynamics
| Tissue/Cell Type | Parameter | Result | Dose Level | Reference |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Max. STAT3 Degradation | Up to 95% | DL7 | [14] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Max. STAT3 Degradation | Up to 96% | DL4-5 | [9] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Max. STAT3 Degradation | Up to 97.5% | DL1-5 | [10][11] |
| CTCL Tumor Biopsy | STAT3, pSTAT3, SOCS3 Reduction | Robust | DL4 |[9][10][11] |
CTCL: Cutaneous T-cell Lymphoma; DL: Dose Level.
Experimental Protocols
Detailed experimental protocols for the characterization of KT-333 are proprietary. However, standard methodologies for assessing STAT3 degradation and its functional consequences are well-established.
Western Blot for STAT3 and Phospho-STAT3 (p-STAT3) Levels
This protocol is a generalized procedure for detecting changes in total and phosphorylated STAT3 protein levels in cell lysates after treatment with a degrader like KT-333.
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., SU-DHL-1) at an appropriate density.
-
Treat cells with varying concentrations of KT-333 or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total STAT3 and p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT3 and total STAT3 signals to the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of KT-333 on cancer cell proliferation and viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of KT-333 and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of KT-333, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 4. ashpublications.org [ashpublications.org]
- 5. kymeratx.com [kymeratx.com]
- 6. Kymera Therapeutics Announces Scientific Presentations at the American Association for Cancer Research 2024 Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. biospace.com [biospace.com]
- 11. Kymera to Present New Phase 1 Data on STAT3 Degrader KT-333 at EHA Meeting [synapse.patsnap.com]
- 12. efmc-ismc.org [efmc-ismc.org]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
C333H: A Technical Guide on its Structure-Activity Relationship as a Selective PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
C333H, chemically identified as 2-(3-Furan-2-yl-acryloylamino)-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-phenyl}-propionic acid, is a novel synthetic compound that has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1] It functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with a pronounced activity as a selective PPARγ modulator (SPPARM).[1][2][3] This dual agonism allows this compound to offer the glucose-lowering benefits analogous to full PPARγ agonists, such as thiazolidinediones (TZDs), but with a potentially improved safety profile, notably causing no significant increase in body weight in preclinical models.[1][3] This technical guide provides an in-depth analysis of the available data on this compound, focusing on its structure-activity relationship, mechanism of action, and the experimental methodologies used to characterize it. While specific structure-activity relationship (SAR) studies on a series of this compound analogs are not publicly available, this guide will discuss the known activity of this compound and the general pharmacophore for PPARα/γ dual agonists.
Introduction
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[4] PPARγ is the molecular target of the TZD class of insulin-sensitizing drugs.[5] However, the clinical use of full PPARγ agonists is associated with side effects such as weight gain and edema.[2] This has spurred the development of selective PPARγ modulators (SPPARMs) that can elicit the desired therapeutic effects with a reduced side effect profile. This compound has emerged as a promising SPPARM, exhibiting potent insulin-sensitizing and glucose-lowering activities.[1][3]
Chemical Structure and Properties
The chemical structure of this compound is presented below. It is a complex molecule featuring a furan (B31954) ring, an acryloylamino linker, a substituted phenyl ring, and an oxazole (B20620) moiety.
Full Chemical Name: 2-(3-Furan-2-yl-acryloylamino)-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-phenyl}-propionic acid.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a dual agonist of PPARα and PPARγ.[1] Upon entering the cell, this compound binds to the ligand-binding domain of PPARα and PPARγ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose uptake, lipid metabolism, and inflammation.[6][7]
Quantitative Data
The following table summarizes the in vitro activity of this compound on human PPARα and PPARγ. The data is derived from a dual-luciferase reporter gene assay.[1]
| Receptor | EC50 (µM) |
| hPPARα | 0.399 ± 0.006 |
| hPPARγ | 0.155 ± 0.057 |
Structure-Activity Relationship (SAR)
Currently, there is a lack of publicly available literature on the systematic structure-activity relationship of this compound analogs. However, based on the known pharmacophore of PPARα/γ dual agonists, we can infer the likely contributions of the different structural motifs of this compound to its activity.
General pharmacophore models for PPARα/γ dual agonists typically include:
-
An acidic head group: The propionic acid moiety in this compound likely serves this purpose, forming hydrogen bonds with key amino acid residues in the ligand-binding pocket of the PPARs.
-
A central aromatic scaffold: The substituted phenyl ring in this compound acts as a rigid core to correctly position the other functional groups.
-
A hydrophobic tail: The furan and phenyl-oxazole groups likely occupy the hydrophobic regions of the ligand-binding pocket, contributing to the binding affinity.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
PPAR Transactivation Assay (Dual-Luciferase Reporter Assay)
This assay is used to determine the ability of a compound to activate PPARs and initiate the transcription of a reporter gene.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a PPAR expression vector (for either PPARα or PPARγ), a luciferase reporter plasmid containing PPREs, and a Renilla luciferase plasmid as a control for transfection efficiency.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Luciferase Assay: After another 24 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The EC50 values are then calculated from the dose-response curves.
Preadipocyte Differentiation Assay
This assay assesses the ability of a compound to promote the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a key function of PPARγ agonists.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX), along with this compound or a positive control (e.g., rosiglitazone).
-
Maturation: After 2-3 days, the medium is switched to a maturation medium containing DMEM, 10% FBS, and insulin, with the respective compounds, and replaced every 2 days.
-
Staining: After 8-10 days, the cells are fixed and stained with Oil Red O, a lipid-soluble dye that visualizes the accumulation of lipid droplets in mature adipocytes.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O can be extracted from the cells and the absorbance measured spectrophotometrically.
Conclusion
This compound is a potent PPARα/γ dual agonist with selective PPARγ modulatory activity. Its ability to improve insulin sensitivity and lower glucose levels without causing significant weight gain makes it a promising candidate for the treatment of type 2 diabetes. While detailed SAR studies on this compound analogs are needed to fully elucidate the structural requirements for its unique activity profile, the current data provides a strong foundation for its further development. The experimental protocols and pathway information provided in this guide offer a comprehensive overview for researchers in the field of metabolic drug discovery.
References
- 1. coriell.org [coriell.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure based docking and molecular dynamics studies: Peroxisome proliferator-activated receptors -α/γ dual agonists for treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. Identification of novel PPARα/γ dual agonists by pharmacophore screening, docking analysis, ADMET prediction and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
C333H pharmacology and toxicology profile
An In-Depth Technical Guide on the Pharmacology and Toxicology of ITI-333
Disclaimer: This document provides a comprehensive overview of the publicly available data on ITI-333. The initial query for "C333H" yielded no results, and it is strongly presumed that this was a typographical error for ITI-333, the subject of this guide. This whitepaper is intended for researchers, scientists, and drug development professionals.
Executive Summary
ITI-333 is a novel, orally bioavailable small molecule in development for the treatment of substance use disorders, particularly opioid use disorder (OUD), as well as psychiatric comorbidities and pain.[1][2] It possesses a unique pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors and a biased, partial agonist at μ-opioid (MOP) receptors.[1][2][3] This dual mechanism is designed to address symptoms of drug withdrawal, mitigate dysphoria, and reduce the risk of relapse, while exhibiting a favorable safety profile with low abuse potential.[1][2][3] Preclinical studies have demonstrated its efficacy in animal models of opioid withdrawal and reinstatement, and it has advanced to Phase 1 clinical trials in healthy volunteers.[3][4][5]
Pharmacology
Mechanism of Action
ITI-333's therapeutic potential stems from its multi-receptor engagement. It is a potent 5-HT2A receptor antagonist and a biased partial agonist at the μ-opioid receptor (MOR).[1][2][3] Additionally, it shows lesser antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][3] The biased agonism at the MOR is characterized by a lack of β-arrestin recruitment, a pathway associated with some of the adverse effects of conventional opioids.[1][3]
Pharmacodynamics
In vitro studies have characterized ITI-333's high-affinity binding to its primary targets.[1][3][6] In vivo, it has been shown to block 5-HT2A receptor-mediated behaviors, such as head twitches in mice.[1][3] Its activity at the μ-opioid receptor is demonstrated by its naloxone-sensitive analgesic effects.[1][3] Furthermore, ITI-333 has been shown to suppress the somatic signs of naloxone-precipitated oxycodone withdrawal in mice and reduce heroin cue-induced reinstatement in rats, without showing signs of tolerance or physical dependence after chronic administration.[1][3]
Pharmacokinetics
ITI-333 is described as an orally bioavailable compound.[6] Phase 1 clinical trials have been initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers through single and multiple ascending dose studies.[4][5] Detailed quantitative data from these studies are not yet publicly available.
Toxicology and Safety Profile
Preclinical safety studies indicate that ITI-333 has a low potential for abuse.[4] In animal models, it was not intravenously self-administered by heroin-maintained rats or rhesus monkeys.[1][3] Acutely, ITI-333 did not impair gastrointestinal or pulmonary function in rats.[1][3] Chronic dosing in rats did not appear to induce tolerance or physical dependence.[1][3]
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of ITI-333
| Receptor | Assay Type | Species | Value | Unit | Reference |
| 5-HT2A | Binding Affinity (Ki) | Human | 8 | nM | [1][3] |
| μ-Opioid (MOP) | Binding Affinity (Ki) | Human | 11 | nM | [1][3] |
| Adrenergic α1A | Binding Affinity (Ki) | Human | 28 | nM | [1][3] |
| Dopamine D1 | Binding Affinity (Ki) | Human | 50 | nM | [1][3] |
| μ-Opioid (MOP) | Antagonist Activity (IC50) | Human | 641.5 | nM | |
| μ-Opioid (MOP) | Antagonist Activity (KB) | Human | 71.4 | nM |
Table 2: In Vivo Pharmacological Effects of ITI-333
| Animal Model | Effect | Species | Key Findings | Reference |
| Opioid Reinstatement | Heroin cue-induced reinstatement | Rat | Suppressed reinstatement responding | [1][3] |
| Opioid Withdrawal | Naloxone-precipitated oxycodone withdrawal | Mouse | Suppressed somatic signs of withdrawal | [1][3] |
| Analgesia | Naloxone-sensitive analgesia | Mouse | Elicited analgesic effects | [1][3] |
| 5-HT2A Receptor-Mediated Behavior | Head twitch response | Mouse | Blocked 5-HT2A receptor-mediated head twitch | [1][3] |
| MOP Receptor-Mediated Behavior | Motor hyperactivity | Mouse | Blocked MOP receptor-mediated motor hyperactivity | [1][3] |
| Abuse Liability | Intravenous self-administration | Rat, Rhesus Monkey | Not self-administered | [1][3] |
Experimental Protocols
Detailed, proprietary experimental protocols are not publicly available. The following are summaries of the methodologies as described in the cited literature.
Receptor Binding Assays
Cell-based assays were utilized to determine the receptor binding and intrinsic efficacy of ITI-333.[1][3] These assays typically involve the use of cell lines recombinantly expressing the target receptors. The binding affinity is determined by measuring the displacement of a radiolabeled ligand by increasing concentrations of the test compound (ITI-333). Functional activity, such as agonism or antagonism, is assessed by measuring downstream signaling events, for example, changes in intracellular calcium or cyclic AMP (cAMP) levels.[3]
Animal Models of Opioid Withdrawal and Relapse
Animal models were employed to evaluate the in vivo efficacy of ITI-333.[1][3] For opioid withdrawal studies, animals are made physically dependent on an opioid, such as oxycodone. Withdrawal is then precipitated by the administration of an opioid antagonist like naloxone, and the somatic signs of withdrawal are observed and quantified. To assess the effects on relapse, animal models of drug-seeking behavior, such as cue-induced reinstatement of heroin self-administration, are used.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. ITI-333 for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ITI-333 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacologic profile of ITI-333: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of C333H in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of therapeutic intervention for metabolic syndrome is continually evolving, with a significant focus on developing agents that can effectively address the multifaceted nature of this condition, including insulin (B600854) resistance, dyslipidemia, and obesity. A novel compound, designated C333H, has emerged from recent preclinical research as a promising candidate. This technical guide provides an in-depth overview of the current scientific knowledge surrounding this compound, including its mechanism of action, preclinical efficacy data, and the experimental methodologies employed in its evaluation.
Core Compound Profile: this compound
This compound is a novel synthetic compound identified as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a selective modulator of PPARgamma (PPARγ).[1][2][3] Its chemical structure is presented below. The compound has demonstrated significant insulin-sensitizing and glucose-lowering properties in preclinical models, positioning it as a potential therapeutic agent for type 2 diabetes and broader metabolic syndrome.[1][2][3]
Mechanism of Action: A Dual PPARα/γ Agonist and Selective PPARγ Modulator
This compound exerts its effects through the activation and modulation of the PPAR nuclear receptor family, which are key regulators of glucose and lipid metabolism.
-
Dual PPARα/γ Agonism: this compound activates both PPARα and PPARγ. PPARα activation is primarily associated with the regulation of fatty acid oxidation and lipid metabolism, while PPARγ is a master regulator of adipogenesis and insulin sensitivity.[1] The dual agonism suggests a comprehensive approach to addressing both dyslipidemia and insulin resistance, core components of metabolic syndrome.
-
Selective PPARγ Modulation (SPPARM): Unlike full PPARγ agonists such as thiazolidinediones (TZDs), which can be associated with side effects like weight gain, this compound acts as a selective modulator.[2][3] This is characterized by its ability to weakly recruit coactivators and weakly dissociate corepressors from the PPARγ receptor complex.[2] This selective modulation is hypothesized to retain the insulin-sensitizing benefits while minimizing the adverse effects associated with full agonism.[2][3] A key mechanistic feature is the decreased phosphorylation of serine 273 on PPARγ in brown adipose tissue, a modification linked to improved insulin sensitivity.[2]
The proposed signaling pathway for this compound is illustrated in the following diagram:
Preclinical Efficacy in a Model of Type 2 Diabetes
The therapeutic potential of this compound has been evaluated in the db/db mouse model, a well-established genetic model of obesity, insulin resistance, and type 2 diabetes.
In Vitro Activity
The activity of this compound on PPARα and PPARγ was determined using a transcript activation assay.
| Receptor | EC50 (µM) |
| PPARα | 0.399 ± 0.006 |
| PPARγ | 0.155 ± 0.057 |
| Table 1: In vitro potency of this compound on PPAR subtypes.[2] |
In Vivo Effects in db/db Mice
Fifteen days of oral administration of this compound at a dose of 10 mg/kg demonstrated significant improvements in key metabolic parameters.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Rosiglitazone (B1679542) (10 mg/kg) |
| Fasting Blood Glucose (mmol/L) | High (baseline) | Significantly Decreased | Significantly Decreased |
| Glucose Tolerance (AUC) | High (baseline) | Significantly Reduced | Significantly Reduced |
| Serum HMW Adiponectin | Low (baseline) | Significantly Increased | Significantly Increased |
| Serum Leptin | High (baseline) | Insignificantly Reduced | Significantly Decreased |
| Body Weight | Increased | No Significant Increase | Increased |
| Adipose Tissue Weight | Increased | No Significant Increase | Increased |
| Table 2: Summary of in vivo effects of this compound in db/db mice after 15 days of treatment.[2] |
These findings indicate that this compound exhibits comparable glucose-lowering efficacy to the TZD rosiglitazone but without the associated increase in body weight and adipose tissue mass.[2][3]
Experimental Protocols
The following sections outline the methodologies for key experiments used in the evaluation of this compound.
Dual-Luciferase Reporter Gene Assay for PPAR Activation
This assay is employed to determine the ability of this compound to activate PPARα and PPARγ transcriptionally.
Principle: A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) is co-transfected with a plasmid expressing the PPAR of interest into a suitable cell line. A second reporter plasmid, typically expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency. The activation of the PPAR by a ligand (e.g., this compound) leads to the expression of firefly luciferase, and the resulting luminescence is measured.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a PPAR expression vector (e.g., pCMX-hPPARα or pCMX-hPPARγ), a PPRE-driven firefly luciferase reporter vector (e.g., pGL3-PPRE-luc), and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a reference compound (e.g., rosiglitazone).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS and lyse using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values.
-
Preadipocyte Differentiation Assay
This assay assesses the functional activity of this compound in promoting the differentiation of preadipocytes into mature adipocytes.
Principle: Preadipocytes (e.g., 3T3-L1 cells) are induced to differentiate in the presence of an adipogenic cocktail. The ability of a compound to modulate this process is evaluated by staining for lipid accumulation in the mature adipocytes.
Generalized Protocol:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
-
Induction of Differentiation:
-
Two days post-confluence, replace the medium with a differentiation medium containing an adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of this compound or a reference compound.
-
-
Maturation:
-
After 2-3 days, replace the medium with a maturation medium (containing insulin) and the test compound.
-
Continue to culture for several days, replacing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days).
-
-
Staining and Quantification:
-
Fix the cells with formalin.
-
Stain for intracellular lipid droplets using Oil Red O.
-
Quantify adipogenesis by eluting the Oil Red O stain and measuring its absorbance, or by microscopic imaging and analysis.
-
Real-Time Quantitative PCR (RT-qPCR) for PPAR Target Gene Expression
This technique is used to measure the effect of this compound on the expression of PPAR target genes in relevant tissues or cells.
Principle: Total RNA is extracted from tissues or cells treated with this compound. The RNA is reverse-transcribed into complementary DNA (cDNA), which then serves as a template for PCR amplification using primers specific for the target genes. The amount of amplified product is quantified in real-time using a fluorescent dye, allowing for the determination of the relative gene expression levels.
Generalized Protocol:
-
Sample Collection and RNA Extraction:
-
Collect tissues (e.g., adipose tissue, liver) from this compound-treated and control animals, or harvest treated cells.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers for PPAR target genes (e.g., adiponectin, GLUT4, CPT1), and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Use a real-time PCR system and a fluorescent dye (e.g., SYBR Green) for detection.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated group to the control group to determine the fold change in expression.
-
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for metabolic syndrome with a unique mechanism of action as a dual PPARα/γ agonist and a selective PPARγ modulator. Preclinical data in the db/db mouse model demonstrate its potent insulin-sensitizing and glucose-lowering effects, comparable to existing therapies but with a potentially improved safety profile regarding weight gain. Further research is warranted to fully elucidate its long-term efficacy and safety, as well as to explore its potential in treating other components of metabolic syndrome, such as non-alcoholic fatty liver disease (NAFLD). The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. As of the current knowledge, no clinical trials involving this compound have been registered. The progression of this compound into clinical development will be a critical next step in validating its therapeutic utility in human metabolic diseases.
References
- 1. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorated Insulin Resistance through Selectively Modulating Peroxisome Proliferator-Activated Receptor γ in Brown Adipose Tissue of db/db Mice [jstage.jst.go.jp]
- 3. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
C333H and its effects on gene expression
It appears there may be a misunderstanding or a typo in the provided topic. Extensive searches have not yielded any information about a molecule designated "C333H" in the context of gene expression, molecular biology, or drug development. The identifier "this compound" does not correspond to any known compound in publicly available chemical or biological databases.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a molecule that does not appear to be documented in scientific literature.
To receive the requested information, please verify the name of the molecule. It may be an internal codename not yet in the public domain, a newly discovered compound that has not been published, or a simple typographical error. Once a valid and recognized molecular identifier is provided, I will be able to generate the requested technical guide.
Literature Review of C333H Studies: A Search for a Non-Identified Compound
An extensive review of scientific and clinical literature reveals no specific therapeutic agent, compound, or biological molecule designated as "C333H." Searches across multiple databases for preclinical and clinical studies, mechanism of action, synthesis, and signaling pathways related to "this compound" did not yield any relevant results. The identifier "this compound" does not appear to correspond to a known drug in development, a registered clinical trial compound, or a characterized molecule in the public domain of scientific research.
The search results did, however, retrieve information on various unrelated topics that contain elements of the search query, such as:
-
Inorganic Chemistry: Complex molecular structures with "C3" symmetry, which describes a particular type of molecular geometry, were identified. These are not related to therapeutic compounds.
-
Cell Signaling: The complement system component "C3" and its derivatives (e.g., C3a) and the "C3 toxin" were noted in the context of various signaling pathways. These are distinct biological entities and not a specific drug.
-
Clinical Trials: Several clinical trials were identified, but they are for compounds with different identifiers, such as KT-333[1].
It is possible that "this compound" is an internal designation for a compound not yet disclosed in public literature, a typographical error, or a misunderstanding of a compound's name. Without further clarifying information, a detailed technical guide on "this compound" cannot be constructed.
For researchers, scientists, and drug development professionals seeking information, it is recommended to:
-
Verify the compound identifier: Ensure that "this compound" is the correct and complete designation.
-
Consult internal documentation: If this is an internal project code, refer to internal databases and reports.
-
Broaden the search: If "this compound" is part of a larger class of compounds, searching for that class may yield more information.
Due to the lack of available data on a compound specifically named "this compound," the core requirements of this review—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time. Further investigation is contingent on the provision of a correct and recognized compound identifier.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of C333H, a Novel Hedgehog Signaling Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the initiation and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][3] These application notes provide a detailed protocol for the in vitro characterization of C333H, a novel small molecule inhibitor of the Hedgehog signaling pathway. The described experiments are designed to assess the potency, specificity, and mechanism of action of this compound in cell-based assays.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical Hedgehog pathway inhibitor, this compound, based on the experimental protocols detailed below. This data is provided as an example of expected results.
| Assay | Cell Line | Parameter | This compound | Control Inhibitor (e.g., Cyclopamine) |
| Hh Pathway Reporter Assay | Shh-LIGHT2 | IC50 | 1.5 µM | 3 µM |
| Cell Viability Assay | NIH/3T3 | CC50 | > 50 µM | > 50 µM |
| Gli1 mRNA Expression | PANC-1 | IC50 | 2.0 µM | 4.5 µM |
| BODIPY-cyclopamine Binding | HEK293T (Smo-expressing) | IC50 | 1.8 µM | 2.5 µM |
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce the signal. This leads to the activation and nuclear translocation of the GLI family of transcription factors, which in turn regulate the expression of Hh target genes.[3]
Caption: The Hedgehog signaling pathway with and without ligand stimulation, and the inhibitory action of this compound on SMO.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical workflow for the in vitro characterization of a novel Hedgehog pathway inhibitor like this compound.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
Hedgehog Pathway Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway. The Shh-LIGHT2 cell line, an NIH/3T3 cell line stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter, is commonly used.[4]
Materials:
-
Shh-LIGHT2 cells
-
DMEM with 10% FBS and penicillin/streptomycin
-
This compound compound
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed Shh-LIGHT2 cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the this compound dilutions.
-
Induce Hedgehog pathway activation by adding Shh-conditioned medium or SAG to the appropriate wells. Include vehicle-only and un-induced controls.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Measure firefly and Renilla luciferase activity using a luminometer following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell number and cytotoxicity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This assay is performed to determine if the observed inhibition of the Hedgehog pathway is due to a specific effect on the pathway or a general cytotoxic effect of this compound.
Materials:
-
NIH/3T3 or another suitable cell line
-
DMEM with 10% FBS and penicillin/streptomycin
-
This compound compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear plates (for MTT) or white plates (for CellTiter-Glo®)
-
Spectrophotometer or luminometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound for 48 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression
This protocol is used to confirm that this compound inhibits the expression of downstream target genes of the Hedgehog pathway, such as GLI1 and PTCH1.
Materials:
-
A cell line with a constitutively active Hedgehog pathway (e.g., PANC-1) or a pathway that can be induced.
-
This compound compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for GLI1, PTCH1, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Calculate the IC50 value for the inhibition of target gene expression.
SMO Target Engagement Assay (BODIPY-cyclopamine Competition Binding Assay)
This assay determines if this compound directly binds to and competes with a known SMO ligand, cyclopamine (B1684311).[4]
Materials:
-
HEK293T cells overexpressing SMO
-
BODIPY-cyclopamine (fluorescently labeled cyclopamine)
-
This compound compound
-
Unlabeled cyclopamine (as a positive control)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Plate SMO-overexpressing HEK293T cells in a suitable imaging plate (e.g., 96-well black, clear-bottom).
-
Treat the cells with serial dilutions of this compound or unlabeled cyclopamine for 1-2 hours.
-
Add a fixed concentration of BODIPY-cyclopamine to all wells and incubate for 2-4 hours.
-
Wash the cells to remove unbound fluorescent ligand.
-
Image the cells using a fluorescence microscope or a high-content imager.
-
Quantify the fluorescence intensity per cell.
-
Calculate the percent inhibition of BODIPY-cyclopamine binding for each concentration of this compound and determine the IC50 value.
Disclaimer: This document provides a set of representative protocols for the in vitro characterization of a hypothetical Hedgehog pathway inhibitor, this compound. These protocols may require optimization for specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for C333H in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C333H is a novel investigational compound demonstrating potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. These application notes provide detailed protocols for utilizing this compound in fundamental cell culture assays to characterize its mechanism of action and efficacy. The following sections offer guidance on determining optimal working concentrations, assessing effects on cell viability and apoptosis, and investigating the underlying signaling pathways.
Mechanism of Action
This compound is believed to induce cell cycle arrest and apoptosis through the activation of stress signaling pathways. Preliminary studies suggest that this compound treatment leads to the phosphorylation of JNK and p38 kinases, which in turn can trigger the intrinsic apoptotic cascade.[1] This is consistent with the observation of increased caspase-3, -8, and -9 activation in cells treated with similar compounds.[2] The compound appears to inhibit DNA and protein synthesis, leading to a G2 phase arrest in the cell cycle.[3]
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| MCF-7 | Breast Cancer | 12.1 |
| U87 | Glioblastoma | 6.5 |
Table 2: Apoptosis Induction by this compound (10 µM) after 48h Treatment
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| HeLa | 45.3% | 4.2 |
| A549 | 38.9% | 3.8 |
| MCF-7 | 25.1% | 2.9 |
| U87 | 41.7% | 4.0 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Experimental Workflow
Caption: Workflow for a typical cell viability (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubate for 24 hours to allow for attachment.
-
Treat cells with the desired concentration of this compound (e.g., IC50 concentration) and a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
3. Western Blot Analysis for Signaling Pathway Proteins
This protocol assesses the activation of key proteins in the signaling pathway affected by this compound.
Logical Relationship Diagram
Caption: Logical steps for Western Blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
General Cell Culture Procedures
Cell Thawing and Culture:
-
Rapidly thaw frozen cell vials in a 37°C water bath.[6]
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 10 minutes to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh medium and transfer to a culture flask.
-
Maintain cultures in a 37°C, 5% CO2 incubator.
Cell Passaging:
-
For adherent cells, wash with PBS and detach using a trypsin-EDTA solution.
-
For suspension cells, directly dilute the cell suspension with fresh medium.
-
Subculture cells when they reach 80-90% confluency to maintain exponential growth.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. C3 toxin activates the stress signaling pathways, JNK and p38, but antagonizes the activation of AP-1 in rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of tetra-mu-carboxylatodirhodium(II) in L1210 tumor suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of a TACE Inhibitor (Proxy: DPC 333) in Mice
Disclaimer: The compound "C333H" is not found in the public scientific literature. These application notes and protocols are based on the publicly available information for a similarly named compound, DPC 333 , a tumor necrosis factor-alpha-converting enzyme (TACE) inhibitor, and general laboratory practices for administering small molecule inhibitors to mice. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound.
Introduction
This document provides detailed protocols for the administration of a TACE inhibitor, using DPC 333 as an example, to mice for preclinical research. It includes common administration routes, pharmacokinetic data, and relevant signaling pathways. These guidelines are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Pharmacokinetic parameters of DPC 333 in rodents provide essential data for study design. The following table summarizes key pharmacokinetic data for DPC 333.
| Parameter | Value | Species | Administration Route | Source |
| Oral ED₅₀ | 1.1 - 6.1 mg/kg | Rodents | Oral | [1] |
| Oral Bioavailability | 17% | Chimpanzee | Oral | [1] |
| Systemic Clearance | 0.4 L/h/kg | Chimpanzee | - | [1] |
| Volume of Distribution (Vd) | 0.6 L/kg | Chimpanzee | - | [1] |
| ex vivo IC₅₀ | 55 nM | Chimpanzee | - | [1] |
Signaling Pathway
DPC 333 is an inhibitor of Tumor Necrosis Factor-alpha-Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form. By inhibiting TACE, DPC 333 reduces the levels of soluble TNF-α, a key pro-inflammatory cytokine.
Experimental Protocols
The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[2] Common routes for small molecule inhibitors in mice include oral gavage, intraperitoneal injection, and intravenous injection.[3][4]
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.[5]
Materials:
-
Test compound (e.g., DPC 333) formulated in an appropriate vehicle (e.g., 0.5% HPMC).[5]
-
Sterile gavage needles (20-22 gauge, flexible tip recommended).
-
1 mL syringes.
-
Mouse scale.
-
70% ethanol.
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume.
-
Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Gently insert the needle into the esophagus and advance it to the predetermined length.
-
Compound Administration: Slowly administer the compound solution. The maximum recommended volume for oral gavage in an adult mouse is typically < 2-3 ml.[2]
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as labored breathing or regurgitation.
IP injection is used for systemic delivery of substances that are not suitable for oral administration.
Materials:
-
Test compound in a sterile, isotonic solution.
-
1 mL syringes.
-
Mouse scale.
-
70% ethanol.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the injection volume.
-
Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left abdominal quadrant.[3]
-
Injection: Insert the needle at a 15-30° angle into the peritoneal cavity.[3] Aspirate briefly to ensure the needle has not entered the bladder or intestines. Inject the solution slowly. The recommended maximum volume for IP injection in an adult mouse is < 2-3 ml.[2]
-
Post-Injection Care: Return the mouse to its cage and monitor for any adverse reactions.
IV injection, typically via the tail vein, provides the most rapid and complete bioavailability.
Materials:
-
Test compound in a sterile, filtered solution.
-
1 mL syringes.
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
A mouse restrainer.[3]
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail to make the lateral tail veins more visible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful injection will show no bleb formation.
-
Compound Administration: Inject the solution slowly. The maximum recommended volume for IV injection in an adult mouse is < 0.2 ml.[2][6]
-
Post-Injection Monitoring: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the mouse for any immediate adverse effects.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TACE inhibitor in a mouse model of inflammation.
References
- 1. Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. researchgate.net [researchgate.net]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for C333H
For Researchers, Scientists, and Drug Development Professionals
Introduction
C333H is a novel small molecule that has been identified as a selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulator and a dual PPARα/γ agonist.[1][2] It has demonstrated significant potential in preclinical studies for the treatment of insulin (B600854) resistance and dyslipidemia, conditions often associated with type 2 diabetes.[1][2] this compound exhibits insulin-sensitizing and glucose-lowering activities comparable to thiazolidinediones (TZDs), but notably without the associated significant increase in body weight.[1] These properties make this compound a promising candidate for further investigation as a therapeutic agent.
These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with a summary of its stability and a description of its signaling pathway.
Data Presentation
Table 1: this compound Solution Preparation and Storage
| Parameter | Details | Recommendations & Remarks |
| Form | Solid powder | Handle in accordance with Safety Data Sheet (SDS) recommendations for chemical powders. |
| Molecular Weight | 486.52 g/mol | Use for accurate concentration calculations. |
| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous, cell culture grade DMSO is recommended. |
| Stock Solution Concentration | 10 mM is a common starting point | The optimal concentration may vary depending on the specific experimental needs. |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | Avoid repeated freeze-thaw cycles to maintain compound integrity. It is best practice to aliquot the stock solution into single-use volumes. |
| Working Solution Preparation | Dilute the DMSO stock solution in the appropriate cell culture medium or buffer. | The final DMSO concentration in the working solution should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. |
Table 2: this compound Stability Profile (Qualitative)
| Condition | Stability | Recommendations |
| Freeze-Thaw Cycles | Potentially unstable | Minimize freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
| Light Exposure | Unknown | As a precautionary measure, protect solutions from direct light by using amber vials or by wrapping containers in foil. |
| pH in Aqueous Media | Unknown | Prepare fresh working solutions before each experiment and use promptly. The stability in various buffer systems should be empirically determined if long-term incubation is required. |
| In Cell Culture Media | Likely stable for the duration of typical experiments (24-72 hours) | For longer-term studies, the stability should be validated. |
Note: Specific quantitative stability data for this compound is limited in publicly available literature. The recommendations provided are based on general best practices for similar small molecules.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4865 mg of this compound (Molecular Weight = 486.52 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile, amber microcentrifuge tube. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
Materials:
-
Cultured adherent cells (e.g., 3T3-L1 preadipocytes)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Sterile pipette tips
Procedure:
-
Cell Seeding: Seed the adherent cells in a multi-well plate at the desired density and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the freshly prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (qRT-PCR), protein analysis (Western blotting), or functional assays (e.g., glucose uptake).
Protocol 3: PPARγ Luciferase Reporter Gene Assay
Materials:
-
Host cells (e.g., HEK293T or HepG2)
-
Expression vector for human PPARγ
-
Luciferase reporter vector containing PPAR response elements (PPRE)
-
Transfection reagent
-
10 mM this compound stock solution in DMSO
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC₅₀ value.
Mandatory Visualization
Caption: this compound acts as a dual agonist for PPARα and PPARγ.
Caption: General workflow for in vitro cell-based assays with this compound.
Signaling Pathway
This compound functions as a selective PPARγ modulator and a dual PPARα/γ agonist.[1][2] The primary mechanism of action of this compound involves its binding to and activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.
-
Receptor Binding and Activation: this compound enters the cell and binds to the ligand-binding domains of PPARα and PPARγ located in the cytoplasm and/or nucleus.[2]
-
Heterodimerization: Upon ligand binding, the activated PPARs form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPAR-RXR heterodimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to PPREs modulates the transcription of a suite of genes involved in glucose and lipid metabolism, and insulin signaling.[2] this compound has been shown to selectively modulate the expression of a subset of PPARγ target genes.[1]
-
Physiological Effects:
-
Improved Insulin Sensitivity: By modulating the expression of genes involved in the insulin signaling cascade, this compound enhances the body's response to insulin, leading to improved glucose uptake and utilization.[1]
-
Lipid Metabolism: Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, while modulation of PPARγ influences lipid storage. This dual action contributes to a beneficial effect on lipid profiles.[2]
-
Adiponectin Regulation: this compound has been observed to increase the circulating levels of high molecular weight (HMW) adiponectin, an adipokine known to have potent insulin-sensitizing and anti-inflammatory effects.[1] The regulation of adiponectin is a key downstream effect of PPARγ activation.[4]
-
References
- 1. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of Adiponectin Multimerization, Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
C333H: A Novel PPARα/γ Dual Agonist for Investigating Insulin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C333H is a novel synthetic compound that has demonstrated significant potential in the study of insulin (B600854) signaling and the development of therapeutics for type 2 diabetes.[1][2] It functions as a peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) dual agonist and a selective PPARγ modulator (SPPARM).[1][3] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound exhibits potent insulin-sensitizing and glucose-lowering effects without inducing significant weight gain, a common adverse effect of TZDs.[2] These properties make this compound a valuable research tool for dissecting the complexities of insulin resistance and exploring new therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound to study insulin signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.
Mechanism of Action
This compound exerts its effects on insulin signaling primarily through the activation of PPARα and the selective modulation of PPARγ.[1][3] PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism.
As a dual PPARα/γ agonist, this compound influences both lipid and glucose homeostasis.[1] Its PPARα agonism contributes to improved lipid profiles, while its PPARγ activity enhances insulin sensitivity.[3]
As a selective PPARγ modulator, this compound differs from full agonists by promoting a unique conformational change in the PPARγ receptor. This leads to the differential recruitment of co-activator and co-repressor proteins, resulting in a distinct gene expression profile that favors insulin sensitization without promoting adipogenesis and weight gain.[2] Key aspects of its mechanism include:
-
Modulation of PPARγ Target Gene Expression: this compound selectively alters the expression of a subset of PPARγ target genes in adipose tissue.[2]
-
Decreased PPARγ Serine Phosphorylation: The compound has been shown to decrease the phosphorylation of PPARγ at serine 273 in brown adipose tissue, a modification linked to improved insulin sensitivity.[2]
-
Increased High Molecular Weight (HMW) Adiponectin: Treatment with this compound elevates circulating levels of HMW adiponectin, an adipokine known to enhance insulin sensitivity.[2]
Signaling Pathways
The insulin signaling pathway is a complex cascade of intracellular events initiated by the binding of insulin to its receptor. This compound influences this pathway by modulating the expression and activity of key components downstream of PPAR activation. The following diagram illustrates the established insulin signaling pathway and the proposed mechanism of action for this compound.
Caption: this compound modulates insulin signaling via PPARα/γ.
Data Presentation
The following tables summarize the quantitative data from key in vivo and in vitro experiments investigating the effects of this compound.
In Vivo Efficacy in Diabetic Rodent Models
Table 1: Effects of this compound on Glucose Homeostasis in db/db Mice
| Parameter | Vehicle | Rosiglitazone (10 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Fasting Blood Glucose (mmol/L) | 25.1 ± 2.5 | 10.2 ± 1.8 | 18.5 ± 2.1 | 14.3 ± 1.9 | 11.8 ± 1.5 |
| Fasting Serum Insulin (ng/mL) | 4.2 ± 0.5 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.4 ± 0.2 |
| OGTT AUC (mmol/Lh) | 55.4 ± 4.8 | 28.7 ± 3.1 | 45.2 ± 3.9 | 38.6 ± 3.5 | 32.1 ± 2.9 |
| Insulin Sensitivity Index | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 | 1.8 ± 0.2 | 2.2 ± 0.3* |
| Data are presented as mean ± S.D. (n=8). *p<0.05 vs. Vehicle. Data extracted from Zhang et al., 2013. |
Table 2: Effects of this compound on Glucose Infusion Rate in MSG Rats (Hyperinsulinemic-Euglycemic Clamp)
| Treatment Group | Glucose Infusion Rate (mg/kg/min) |
| Normal Control | 15.2 ± 1.5 |
| MSG Vehicle | 4.5 ± 0.8 |
| Rosiglitazone (10 mg/kg) | 12.8 ± 1.2 |
| This compound (1 mg/kg) | 6.2 ± 0.9 |
| This compound (3 mg/kg) | 8.9 ± 1.1 |
| This compound (10 mg/kg) | 11.5 ± 1.3* |
| Data are presented as mean ± S.D. (n=6-8). *p<0.05 vs. MSG Vehicle. Data extracted from Zhang et al., 2013. |
In Vitro Activity
Table 3: PPARα and PPARγ Transcriptional Activation by this compound
| Compound | PPARα Activation (EC50, µM) | PPARγ Activation (EC50, µM) |
| This compound | 0.399 ± 0.006 | 0.155 ± 0.057 |
| Rosiglitazone | > 10 | 0.045 ± 0.008 |
| WY14643 | 0.5 ± 0.1 | > 10 |
| Data are presented as mean ± S.D. from dual-luciferase reporter gene assays. Data extracted from Zhang et al., 2013. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on insulin signaling.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on insulin signaling.
Caption: A typical workflow for studying this compound.
Dual-Luciferase Reporter Gene Assay for PPARα and PPARγ Activation
Objective: To quantify the ability of this compound to activate PPARα and PPARγ transcriptional activity.
Materials:
-
HEK293T cells
-
Expression vectors for human PPARα and PPARγ
-
Reporter vector containing a peroxisome proliferator response element (PPRE) driving luciferase expression
-
Renilla luciferase vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound, Rosiglitazone (PPARγ agonist), WY14643 (PPARα agonist)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Transfection: Co-transfect cells with the PPAR expression vector, PPRE-luciferase reporter vector, and Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound, a positive control (Rosiglitazone for PPARγ, WY14643 for PPARα), or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle-treated control. Determine the EC50 values by fitting the dose-response curves using non-linear regression.
3T3-L1 Preadipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (growth medium)
-
Differentiation medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with MDI medium containing various concentrations of this compound or vehicle.
-
Maturation: After 48 hours, replace the MDI medium with differentiation medium II containing the respective concentrations of this compound or vehicle.
-
Maintenance: Replace the medium every 2 days with fresh differentiation medium II containing the test compounds.
-
Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Oil Red O Staining: Wash the fixed cells with water and stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm to quantify the extent of differentiation.
Oral Glucose Tolerance Test (OGTT) in db/db Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic animal model.
Materials:
-
db/db mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Acclimatization and Treatment: Acclimatize db/db mice and treat them daily with this compound or vehicle by oral gavage for a specified period (e.g., 14 days).
-
Fasting: Fast the mice overnight (12-16 hours) before the OGTT.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Glucose Challenge: Administer a glucose solution (2 g/kg) to each mouse via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in MSG-Induced Obese Rats
Objective: To assess the effect of this compound on whole-body insulin sensitivity.
Materials:
-
MSG-induced obese rats
-
Surgical instruments for catheterization
-
Infusion pumps
-
Human insulin solution
-
20% glucose solution
-
Glucometer
Protocol:
-
Surgical Preparation: Anesthetize the rats and surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling). Allow the animals to recover for 5-7 days.
-
Fasting: Fast the rats overnight prior to the clamp study.
-
Clamp Procedure:
-
Initiate a continuous infusion of human insulin at a constant rate (e.g., 10 mU/kg/min) through the jugular vein catheter.
-
Monitor blood glucose levels from the arterial catheter every 5-10 minutes.
-
Infuse a variable rate of 20% glucose solution through the jugular vein catheter to maintain euglycemia (fasting glucose level).
-
-
Steady State: Once a steady-state glucose infusion rate (GIR) is maintained for at least 30 minutes, record the GIR.
-
Data Analysis: The GIR is a direct measure of insulin-stimulated whole-body glucose disposal. Compare the GIR between this compound-treated and vehicle-treated groups.
Conclusion
This compound is a promising pharmacological tool for the investigation of insulin signaling pathways. Its unique properties as a PPARα/γ dual agonist and a selective PPARγ modulator allow for the exploration of novel mechanisms to improve insulin sensitivity and glucose metabolism. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of metabolic diseases.
References
- 1. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorated Insulin Resistance through Selectively Modulating Peroxisome Proliferator-Activated Receptor γ in Brown Adipose Tissue of db/db Mice [jstage.jst.go.jp]
Application Notes and Protocols for C333H Treatment in db/db Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C333H, a novel selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator and PPARα dual agonist, in the context of type 2 diabetes research using the db/db mouse model. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is an experimental compound with demonstrated insulin-sensitizing and glucose-lowering properties.[1][2] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound acts as a selective PPARγ modulator (SPPARM), suggesting it may offer therapeutic benefits for type 2 diabetes with a reduced risk of side effects like weight gain.[1][2] Furthermore, its dual agonist activity on both PPARα and PPARγ indicates potential beneficial effects on lipid metabolism in addition to glucose control.[3][4] The db/db mouse is a well-established model of obesity, hyperglycemia, and insulin (B600854) resistance, making it a suitable model for evaluating the efficacy of anti-diabetic compounds like this compound.
Summary of Preclinical Findings
This compound treatment in db/db mice has been shown to improve glucose homeostasis and lipid profiles. Key findings from a 15-day treatment study are summarized below.
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | Rosiglitazone (10 mg/kg) |
| Change in Body Weight | No significant increase | No significant increase | No significant increase | No significant increase | Significant increase |
| Fasting Blood Glucose | Elevated | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significant decrease |
| Fasting Serum Insulin | Elevated | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significant decrease |
| Serum HMW Adiponectin | Low | - | Increased | - | Increased |
| Serum Leptin | High | - | Insignificant decrease | - | Significant decrease |
Data compiled from studies with a 15-day treatment duration.[1][3]
Table 2: Effects of this compound on Serum Lipid Profile in db/db Mice
| Parameter | Vehicle Control | This compound |
| Triglycerides | Elevated | Reduced |
| Non-esterified Fatty Acids (NEFA) | Elevated | Reduced |
| Total Cholesterol | Elevated | Reduced |
Data reflects the general findings on lipid-lowering effects of this compound.[4]
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: C57BL/KsJ-db/db (diabetic) and lean littermate controls (db/+)
-
Sex: Male
-
Age at study initiation: 6-8 weeks
-
Acclimatization: Minimum of 1 week upon arrival in the facility.
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified for fasting.
This compound Administration Protocol
-
Compound: this compound
-
Vehicle: 2% DMSO in methylcellulose (B11928114) (MC) or equivalent.
-
Dosage: 5, 10, or 20 mg/kg body weight.
-
Positive Control: Rosiglitazone (10 mg/kg body weight).
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 15 consecutive days.
-
Procedure:
-
Prepare fresh formulations of this compound and Rosiglitazone in the vehicle on each day of administration.
-
Record the body weight of each mouse daily prior to dosing to adjust the volume of administration.
-
Administer the calculated volume of the compound or vehicle via oral gavage.
-
Monitor animals for any signs of distress or adverse effects throughout the treatment period.
-
Oral Glucose Tolerance Test (OGTT) Protocol
-
Purpose: To assess glucose disposal and insulin sensitivity.
-
Timing: Typically performed after a specific duration of treatment (e.g., on day 12 of a 15-day study).
-
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each fasted mouse.
-
Collect a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.
-
Administer a 2 g/kg body weight glucose solution orally via gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
-
Blood and Tissue Collection and Analysis
-
Timing: At the end of the treatment period (e.g., day 15).
-
Procedure:
-
Fast mice overnight.
-
Collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate serum by centrifugation and store at -80°C for analysis of insulin, adiponectin, leptin, and lipid profiles (triglycerides, NEFA, cholesterol).
-
Euthanize the mice and dissect tissues of interest, such as epididymal white adipose tissue (WAT), interscapular brown adipose tissue (BAT), and liver.
-
Immediately freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., gene expression analysis by qPCR).
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects primarily through the modulation of PPARγ and PPARα.
Caption: this compound signaling pathway in db/db mice.
Mechanism of Action Details:
-
In Brown Adipose Tissue (BAT): this compound selectively decreases the phosphorylation of PPARγ at serine 273, a modification linked to insulin resistance.[1] It also modulates the expression of PPARγ target genes, upregulating thermogenic genes like NR1D1 and Cidec, while downregulating lipogenic genes such as LPL, FATP, aP2, and PEPCK.[1]
-
In White Adipose Tissue (WAT): this compound treatment leads to an increase in circulating high molecular weight (HMW) adiponectin, an adipokine known to improve insulin sensitivity.[1]
-
In Liver: As a PPARα agonist, this compound is expected to upregulate genes involved in fatty acid oxidation, such as Acyl-CoA oxidase (ACO), contributing to its lipid-lowering effects.[4]
The selective modulation of PPARγ by this compound, particularly the differential effects on gene expression in BAT versus the effects of full agonists, is thought to underlie its ability to improve insulin sensitivity without causing significant weight gain.
Caption: Experimental workflow for this compound treatment.
Conclusion
This compound represents a promising therapeutic candidate for type 2 diabetes, offering potent glucose-lowering and insulin-sensitizing effects, combined with beneficial effects on lipid metabolism, and a potentially improved safety profile compared to existing TZDs. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in the db/db mouse model. Further studies are warranted to fully elucidate its long-term efficacy and safety.
References
- 1. This compound Ameliorated Insulin Resistance through Selectively Modulating Peroxisome Proliferator-Activated Receptor γ in Brown Adipose Tissue of db/db Mice [jstage.jst.go.jp]
- 2. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Rho Inhibitor Treatment (e.g., C3 Toxin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of treatment with a Rho GTPase inhibitor, exemplified by C3 toxin. Due to the lack of specific information for a compound designated "C333H," this guide focuses on the well-characterized effects of C3 toxin, a potent inhibitor of RhoA, which serves as a model for analyzing the downstream effects of Rho inhibition. These protocols are designed to assist researchers in academic and industrial settings in elucidating the mechanism of action of Rho inhibitors and their impact on cellular signaling pathways.
Rho GTPases are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell polarity, and gene expression. Their inhibition can lead to significant changes in protein expression and phosphorylation status within various signaling cascades. Western blotting is a fundamental technique to detect and quantify these changes.[1]
Key Signaling Pathways Affected by Rho Inhibition
Inhibition of RhoA by agents like C3 toxin has been shown to impact several key signaling pathways. Notably, it can stimulate stress-activated protein kinases (SAPKs) such as JNK and p38.[2] This activation can, in turn, influence the expression and phosphorylation of downstream targets like c-Jun.[2] Understanding these effects is crucial for characterizing the cellular response to Rho inhibition.
Data Presentation: Expected Quantitative Changes in Protein Expression
The following table summarizes the expected changes in the expression and phosphorylation of key proteins following treatment with a Rho inhibitor like C3 toxin, based on published findings.[2] This data can be used as a reference for interpreting experimental results.
| Target Protein | Expected Change After Treatment | Cellular Function | Reference |
| Phospho-JNK | Increase | Stress response, apoptosis, inflammation | [2] |
| Phospho-p38 | Increase | Stress response, inflammation, cell cycle | [2] |
| c-Jun | Increase | Transcription factor, cell proliferation, apoptosis | [2] |
| Phospho-c-Jun | Increase | Activation of AP-1 transcription | [2] |
| RhoA | No change in total protein | Small GTPase, cytoskeletal regulation | - |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the effects of a Rho inhibitor on target protein expression and phosphorylation.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
Rho inhibitor (e.g., C3 toxin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[3]
-
BCA or Bradford protein assay kit[3]
-
Laemmli sample buffer (4x)[3]
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes[3]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[4][5]
-
Primary antibodies (specific for target proteins, e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-c-Jun, anti-phospho-c-Jun, anti-RhoA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies[3]
-
Enhanced chemiluminescence (ECL) substrate[3]
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Detailed Protocol
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction: [3][4]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: [3]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE: [3][4]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: [3]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Prior to transfer, activate PVDF membranes in methanol (B129727) for 15-30 seconds.
-
-
Blocking and Antibody Incubation: [1][3][4]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Signal Detection and Data Analysis: [3]
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway activated by Rho inhibition.
Caption: Signaling cascade initiated by a Rho inhibitor.
Experimental Workflow Diagram
The diagram below outlines the key steps of the Western blot protocol.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. C3 toxin activates the stress signaling pathways, JNK and p38, but antagonizes the activation of AP-1 in rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR Analysis of C333H Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
C333H is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, including cancer. Understanding the on-target effects of this compound at the transcriptional level is crucial for elucidating its mechanism of action and for biomarker development.
These application notes provide a detailed protocol for quantifying the expression of known downstream target genes of the PI3K/AKT/mTOR pathway in response to this compound treatment using quantitative real-time reverse transcription PCR (RT-qPCR). The presented methodologies are designed to ensure data accuracy, reproducibility, and clear interpretation.
Signaling Pathway Modulated by this compound
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the phosphorylation and activation of phosphoinositide 3-kinase (PI3K). Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates and regulates a multitude of downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound is hypothesized to inhibit one of the core kinases in this pathway, leading to a downstream modulation of gene expression. A number of genes are transcriptionally regulated by this pathway, and their expression levels can serve as biomarkers for this compound activity.
Figure 1: PI3K/AKT/mTOR pathway with this compound inhibition.
Experimental Protocols
A typical workflow for analyzing the effect of this compound on target gene expression involves cell culture and treatment, RNA extraction, reverse transcription to cDNA, and finally, quantitative PCR.
Figure 2: Experimental workflow for qPCR analysis.
Protocol 1: Cell Treatment and RNA Extraction
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment and harvest.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined duration.
-
Cell Lysis and Homogenization: After treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a denaturing agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
RNA Isolation: Isolate total RNA using a silica-based column purification method or a phenol-chloroform extraction protocol.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment.
-
RNA Elution: Elute the purified RNA in RNase-free water.
Protocol 2: RNA Quantification and Quality Control
-
Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of highly pure RNA.
-
Integrity Check: (Optional but recommended) Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Protocol 3: Reverse Transcription (cDNA Synthesis)
Two-step RT-qPCR is recommended for the analysis of multiple genes from the same RNA sample.[1]
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
A mix of oligo(dT) and random primers for comprehensive cDNA synthesis.[1]
-
dNTPs
-
RNase-free water to the final volume.
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then place it on ice.
-
Reverse Transcription: Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the reaction tube.
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes.
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol utilizes a SYBR Green-based detection method.
-
Primer Design: Design primers for the target genes and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primers should have a melting temperature (Tm) of approximately 60-62°C and produce an amplicon of 70-200 bp.[2]
-
qPCR Reaction Setup: Prepare a master mix for each gene to be analyzed in a 10 µL or 20 µL reaction volume. For each reaction, include:
-
SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer (final concentration of 200-500 nM)
-
Reverse Primer (final concentration of 200-500 nM)
-
Diluted cDNA template (corresponding to 10-20 ng of starting RNA)
-
Nuclease-free water
-
-
Plate Setup: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the cDNA templates to the respective wells. Include no-template controls (NTCs) for each primer set to check for contamination.[2]
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.
-
Data Presentation and Analysis
The relative quantification of gene expression can be determined using the comparative Ct (ΔΔCt) method.[1] The expression of the gene of interest is normalized to the expression of one or more reference genes.
Table 1: Primer Sequences for qPCR Analysis
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
| Target Genes | |||
| MYC | FWD_PRIMER_SEQUENCE | REV_PRIMER_SEQUENCE | 150 |
| CCND1 (Cyclin D1) | FWD_PRIMER_SEQUENCE | REV_PRIMER_SEQUENCE | 120 |
| VEGFA | FWD_PRIMER_SEQUENCE | REV_PRIMER_SEQUENCE | 180 |
| Reference Genes | |||
| GAPDH | FWD_PRIMER_SEQUENCE | REV_PRIMER_SEQUENCE | 100 |
| ACTB (β-actin) | FWD_PRIMER_SEQUENCE | REV_PRIMER_SEQUENCE | 130 |
(Note: Primer sequences are placeholders and should be designed and validated for the specific species and transcript variants being studied.)
Table 2: Hypothetical qPCR Data for this compound Treatment
The following table presents example data from an experiment where a cancer cell line was treated with this compound (1 µM) for 24 hours. Data is presented as the mean Ct value ± standard deviation from three biological replicates.
| Gene | Vehicle Control (Mean Ct ± SD) | This compound (1 µM) (Mean Ct ± SD) |
| MYC | 22.5 ± 0.3 | 24.8 ± 0.4 |
| CCND1 | 24.1 ± 0.2 | 26.5 ± 0.3 |
| VEGFA | 23.7 ± 0.4 | 25.9 ± 0.5 |
| GAPDH | 20.2 ± 0.1 | 20.3 ± 0.2 |
| ACTB | 21.5 ± 0.2 | 21.4 ± 0.1 |
Table 3: Relative Gene Expression Analysis (ΔΔCt Method)
The fold change in gene expression is calculated relative to the vehicle control and normalized to the geometric mean of the reference genes (GAPDH and ACTB).
| Gene | ΔCt (this compound - Reference) | ΔCt (Vehicle - Reference) | ΔΔCt | Fold Change (2-ΔΔCt) |
| MYC | 3.95 | 1.65 | 2.30 | 0.20 |
| CCND1 | 5.65 | 3.25 | 2.40 | 0.19 |
| VEGFA | 5.05 | 2.85 | 2.20 | 0.22 |
Interpretation of Results
The hypothetical data in Table 3 indicates that treatment with 1 µM this compound for 24 hours leads to a significant downregulation of the PI3K/AKT/mTOR pathway target genes MYC, CCND1, and VEGFA. This is consistent with the proposed inhibitory mechanism of action of this compound. The fold change values of approximately 0.2 suggest an approximate 80% reduction in the mRNA levels of these genes.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the quantitative analysis of target gene expression in response to the PI3K/AKT/mTOR pathway inhibitor, this compound. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data, facilitating a deeper understanding of the molecular pharmacology of this compound and aiding in its preclinical and clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound C333H Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of C333H for cell treatment experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps to identify the effective concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for this compound?
The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended. This can be achieved by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2]
Q4: How does serum in the culture medium affect the activity of this compound?
Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. | 1. Test a higher concentration range.[1] 2. Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1] 3. Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1] |
| High level of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity. 2. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Adjust experimental concentrations to be below the cytotoxic threshold.[1] 2. Ensure the final solvent concentration (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone).[1] |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions. 2. Pipetting errors. | 1. Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1] 2. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1] |
| Discrepancy between results with this compound and genetic validation (e.g., siRNA). | 1. Off-target effects of this compound. | 1. Use a structurally different inhibitor for the same target to see if it produces the same phenotype.[3] 2. Perform proteome-wide profiling to identify all cellular targets of the inhibitor.[3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
Objective: To determine the minimum effective concentration of this compound that elicits the desired phenotype and to identify the concentration at which cellular toxicity occurs.[3]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[1][2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[1]
-
Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay like MTT or a target-specific functional assay).[1] In a parallel plate, assess cell viability to determine cytotoxicity.[3]
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration.[3]
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is toxic to the cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM) and a vehicle control.[2]
-
Incubation: Incubate for the desired treatment duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A diagram of a generic signaling pathway affected by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing potential off-target effects of your small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions between a therapeutic agent and biological targets other than its primary intended target.[1] These interactions can occur when a compound binds to other proteins, enzymes, receptors, or biomolecules.[1] They are a major concern in drug development as they can lead to adverse side effects, toxicity, or even failure of the drug in clinical trials.[1] However, in some cases, off-target effects can also lead to unexpected therapeutic benefits, a concept often explored in drug repurposing.[1]
Q2: What are the initial steps to predict potential off-target effects of my compound?
A2: A good starting point is to use computational or in silico approaches. These methods leverage large databases of known compound-target interactions and protein structures to predict potential off-target interactions for your molecule.[2][3] Techniques like chemical similarity searches and pharmacophore modeling can identify proteins with binding sites similar to your primary target.[3] These predictions can help you prioritize which potential off-targets to investigate experimentally.
Q3: What experimental approaches can I use to identify off-target interactions?
A3: There are two main experimental strategies:
-
Affinity-based pull-down methods: These techniques involve attaching a tag (like biotin) to your small molecule to "pull out" its binding partners from a cell lysate. The captured proteins are then identified using methods like mass spectrometry.[4]
-
Label-free methods: These approaches use the unmodified small molecule to identify its targets in a more native context.[4]
Additionally, comprehensive screening against panels of known targets, such as kinase selectivity panels, can provide a broad overview of your compound's specificity.[5][6]
Q4: How do I validate the functional consequences of a potential off-target interaction?
A4: Identifying a binding interaction is the first step. To confirm that this interaction has a functional effect, you can use a variety of cell-based assays. These can include:
-
Enzymatic assays: To determine if your compound inhibits or activates the enzymatic activity of the off-target protein.
-
Cellular signaling assays: To measure changes in downstream signaling pathways affected by the off-target.
-
Phenotypic assays: To observe changes in cell behavior, such as proliferation, apoptosis, or morphology, that can be linked to the off-target interaction.[7]
Troubleshooting Guides
Problem 1: My computational off-target prediction returned a large number of potential hits. How do I prioritize them for experimental validation?
| Possible Cause | Troubleshooting Step |
| The prediction algorithm has low stringency. | Increase the stringency or confidence score threshold of your prediction tool. |
| Your compound has a common chemical scaffold. | Cross-reference the predicted off-targets with gene expression data in your disease-relevant cell types. Prioritize targets that are highly expressed. |
| Lack of context for the predicted interactions. | Use pathway analysis tools to see if multiple predicted off-targets fall within the same biological pathway, which could indicate a higher likelihood of a true off-target effect. |
Problem 2: My affinity-based pull-down experiment resulted in many non-specific binding proteins.
| Possible Cause | Troubleshooting Step |
| The linker or tag on the small molecule is causing steric hindrance or non-specific interactions. | Synthesize a new probe with the linker attached at a different, less critical position on the molecule. |
| Insufficient washing steps during the pull-down procedure. | Increase the number and stringency of the wash steps to remove weakly interacting proteins. |
| High concentration of the probe leading to aggregation. | Optimize the concentration of the probe used in the pull-down assay. |
Problem 3: I've confirmed an off-target interaction, but I don't observe a clear cellular phenotype.
| Possible Cause | Troubleshooting Step |
| The off-target effect is subtle or context-dependent. | Use more sensitive or specific assays. For example, instead of a general proliferation assay, measure the phosphorylation of a direct substrate of the off-target kinase. |
| The cell line you are using does not express the necessary downstream signaling components. | Confirm the expression of key pathway components in your cell line using techniques like western blotting or qPCR. Consider using a more relevant cell model. |
| Functional redundancy in the cell. | Use genetic approaches like siRNA or CRISPR to knock down the primary target and see if the off-target effect becomes more apparent. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when comparing the on-target and off-target activity of a compound.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| Primary Target (Kinase A) | 15 | 98% |
| Off-Target (Kinase B) | 250 | 75% |
| Off-Target (Kinase C) | 1,200 | 40% |
| Off-Target (Kinase D) | >10,000 | <10% |
Table 2: Comparison of On-Target vs. Off-Target Cellular Activity
| Assay | On-Target (Primary Target Knockdown) | Compound X Treatment | Off-Target (Off-Target Knockdown) |
| Cell Proliferation (GI50, µM) | 1.2 | 0.8 | 5.7 |
| Apoptosis (% of cells) | 45% | 60% | 15% |
| p-ERK Levels (fold change) | 0.2 | 0.3 | 0.9 |
Detailed Experimental Protocols
Protocol 1: Biotin-Streptavidin Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a biotinylated version of your compound. Ensure the biotin (B1667282) tag is attached via a linker at a position that does not interfere with its binding to the primary target.
-
Cell Lysis: Lyse cells expressing the potential target proteins using a non-denaturing lysis buffer to preserve protein complexes.
-
Probe Incubation: Incubate the cell lysate with the biotinylated compound for 2-4 hours at 4°C to allow for binding.
-
Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its binding partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt or low-pH elution buffer.
-
Protein Identification: Identify the eluted proteins using SDS-PAGE followed by mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP.
-
Compound Addition: Add your compound at various concentrations to the reaction wells. Include a no-compound control and a positive control inhibitor.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Signal Detection: Measure the kinase activity. For radiometric assays, this involves measuring the incorporation of radiolabeled phosphate (B84403) into the substrate.[5] For fluorescence-based assays, this may involve detecting a change in fluorescence upon substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. off-target effect | Nodes Bio Glossary [nodes.bio]
- 2. researchgate.net [researchgate.net]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
C333H In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel investigational agent C333H in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins. This, in turn, inhibits the canonical TGF-β signaling pathway, which is a key driver of tumorigenesis and fibrosis.
Q2: Which in vivo models are most appropriate for evaluating this compound efficacy?
A2: The choice of in vivo model will depend on the therapeutic area of interest. For oncology, syngeneic mouse models with tumors known to be responsive to TGF-β inhibition are recommended. Xenograft models using human cancer cell lines with high TGF-β signaling activity are also suitable. For fibrosis research, models such as carbon tetrachloride (CCl4)-induced liver fibrosis or bleomycin-induced pulmonary fibrosis are commonly used.
Q3: What is the recommended vehicle for this compound formulation?
A3: this compound has low aqueous solubility. A common vehicle for oral administration is a suspension in 0.5% (w/v) methylcellulose (B11928114) in water. For intraperitoneal injection, a solution in 10% DMSO, 40% PEG300, and 50% saline may be considered, though solubility and stability should be confirmed prior to use.
Q4: What are the expected toxicities associated with this compound administration?
A4: TGF-β signaling is involved in normal physiological processes, and its inhibition can lead to off-target effects. In preclinical studies, potential toxicities may include weight loss and, at higher doses, possible cardiac-related side effects. Close monitoring of animal health, including daily body weight measurements and regular clinical observations, is crucial.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
-
Possible Cause 1: Inadequate Dosing or Bioavailability.
-
Solution: Verify the dose calculations and the stability of the formulated this compound. Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound in your model. The table below summarizes PK data from a pilot study in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Single 50 mg/kg Oral Dose)
Parameter Value Tmax (Time to max conc.) 2 hours Cmax (Max plasma conc.) 1500 ng/mL AUC (Area under the curve) 9500 ng*h/mL Half-life (t1/2) 6 hours
-
-
Possible Cause 2: Poor Formulation or Incomplete Drug Solubilization.
-
Solution: Ensure the this compound is fully suspended or dissolved in the vehicle prior to administration. Sonication of the suspension can help ensure homogeneity. Prepare the formulation fresh daily.
-
-
Possible Cause 3: Tumor Model Insensitivity.
-
Solution: Confirm that the chosen tumor model is dependent on the TGF-β signaling pathway. This can be assessed by checking for high levels of phosphorylated SMAD2/3 in baseline tumor tissue. Consider switching to a different, more sensitive model if necessary.
-
Problem 2: Unexpected Animal Toxicity or Weight Loss
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: Run a control group of animals that receive only the vehicle to distinguish between vehicle-related and compound-related toxicity.
-
-
Possible Cause 2: this compound Dose is Too High.
-
Solution: The relationship between efficacy and toxicity should be evaluated. A dose-response study can help identify a therapeutic window that maximizes efficacy while minimizing toxicity. See the table below for sample dose-response data.
Table 2: Dose-Response of this compound on Tumor Growth and Body Weight
Dose (mg/kg, oral, daily) Tumor Growth Inhibition (%) Average Body Weight Change (%) 10 15% +2% 25 45% -3% 50 70% -8% 100 75% -15% (Exceeds humane endpoint)
-
-
Troubleshooting Logic: The following diagram outlines a decision-making process for troubleshooting in vivo studies with this compound.
Experimental Protocols & Signaling Pathway
Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Cell Culture: Culture EMT6 mouse mammary carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: Inoculate 1 x 10^6 EMT6 cells subcutaneously into the flank of 8-week-old female BALB/c mice.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose.
-
Dosing: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Monitoring: Record body weights daily and monitor for any signs of toxicity.
-
Endpoint: Continue treatment for 14-21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize mice and collect tumors for downstream analysis (e.g., pharmacodynamics).
The diagram below illustrates this experimental workflow.
Technical Support Center: C333H Cytotoxicity Assessment
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using the novel cytotoxic agent C333H in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that has been shown to induce cytotoxicity in a range of cancer cell lines. Its primary mechanisms of action are the induction of apoptosis and cell cycle arrest at the G2/M phase. This dual activity disrupts cellular proliferation and leads to programmed cell death.
Q2: In which cell lines has this compound demonstrated cytotoxic activity?
A2: this compound has shown potent cytotoxic effects in several human cancer cell lines, including but not limited to lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells. It exhibits lower cytotoxicity in normal human cell lines, suggesting a degree of selectivity for cancer cells.
Q3: What are the typical IC50 values for this compound in common cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the duration of exposure. Below is a summary of typical IC50 values after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 15.8 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 12.5 ± 1.8 |
| HeLa | Cervical Cancer | 18.2 ± 2.5 |
| PNT2 | Normal Prostate Epithelium | > 100 |
Q4: How does this compound affect the cell cycle?
A4: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a block at this checkpoint. This is often accompanied by a decrease in the proportion of cells in the G0/G1 and S phases.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| A549 | Control | 60.3 | 25.1 | 14.6 |
| A549 | This compound (15 µM) | 35.8 | 10.5 | 53.7 |
| HepG2 | Control | 55.9 | 28.4 | 15.7 |
| HepG2 | This compound (12 µM) | 30.1 | 12.3 | 57.6 |
Q5: What is the expected rate of apoptosis induction with this compound treatment?
A5: this compound is a potent inducer of apoptosis. The percentage of apoptotic cells (early and late apoptosis) increases in a dose-dependent manner.
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| A549 | Control | 3.1 | 1.5 | 4.6 |
| A549 | This compound (15 µM) | 25.4 | 18.7 | 44.1 |
| HepG2 | Control | 2.8 | 1.2 | 4.0 |
| HepG2 | This compound (12 µM) | 28.9 | 21.3 | 50.2 |
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or low cytotoxicity.
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound is sensitive to light and repeated freeze-thaw cycles. Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C, protected from light.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Ensure the cell lines have not been in continuous culture for an extended period, which can lead to phenotypic drift. Use cells with a low passage number. Some cell lines may have intrinsic resistance mechanisms.
-
-
Possible Cause 3: Incorrect Seeding Density.
-
Solution: An excessively high cell density can reduce the effective concentration of this compound per cell. Optimize the seeding density for each cell line to ensure they are in the logarithmic growth phase during treatment.
-
Issue 2: Inconsistent results in apoptosis assays (Annexin V/PI staining).
-
Possible Cause 1: Suboptimal Staining Protocol.
-
Solution: Ensure that the Annexin V binding buffer is correctly prepared and that the incubation times for Annexin V and PI staining are optimized. Perform staining on ice and analyze the samples by flow cytometry as soon as possible.
-
-
Possible Cause 2: Cell Clumping.
-
Solution: Cell clumps can lead to inaccurate flow cytometry readings. Ensure single-cell suspensions by gentle pipetting or passing the cells through a cell strainer before analysis.
-
-
Possible Cause 3: Harvesting Technique.
-
Solution: Rough handling during cell harvesting can induce mechanical cell death, leading to false positives. Use a gentle trypsinization and centrifugation process.
-
Issue 3: No clear cell cycle arrest observed.
-
Possible Cause 1: Incorrect Treatment Duration or Concentration.
-
Solution: Cell cycle effects are time and concentration-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) and a dose-response study to identify the optimal conditions for observing G2/M arrest in your specific cell line.
-
-
Possible Cause 2: Cell Fixation Issues.
-
Solution: Incomplete or improper cell fixation can lead to poor quality DNA content histograms. Use ice-cold 70% ethanol (B145695) and fix the cells for at least 2 hours at -20°C. Ensure proper washing to remove the fixative before PI staining.
-
Experimental Protocols
1. MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Annexin V/PI Staining for Apoptosis
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry.
3. Propidium Iodide Staining for Cell Cycle Analysis
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Logical troubleshooting for unexpected this compound results.
Technical Support Center: C333H Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of the hypothetical poorly soluble compound, C333H.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Question: My initial experiments show that this compound has very low solubility in aqueous solutions, which I suspect is limiting its bioavailability. What initial steps can I take to address this?
Answer: Low aqueous solubility is a common challenge for many investigational drugs and a primary reason for poor oral bioavailability.[1][2] To address this, a systematic approach starting with simple modifications and progressing to more complex formulation strategies is recommended.
Initial Steps:
-
Particle Size Reduction: The dissolution rate of a drug is often related to its particle size.[3] By increasing the surface area, you can enhance the dissolution properties.[4]
-
pH Adjustment: If this compound has ionizable groups, altering the pH of the formulation can increase its solubility. The Henderson-Hasselbalch equation can be used to predict the pH at which the compound will be in its more soluble ionized form.
-
Use of Co-solvents: Incorporating water-miscible solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance the solubility of hydrophobic compounds like this compound.[6]
Advanced Strategies:
If initial methods are insufficient, more advanced formulation strategies should be considered. These often involve creating a more favorable microenvironment for the drug to dissolve and be absorbed.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[7][8] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral bioavailability by promoting drug solubilization in the gastrointestinal tract and facilitating lymphatic absorption.[2][9] Examples include self-emulsifying drug delivery systems (SEDDS).[6][10]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs by encapsulating the hydrophobic drug molecule within the cyclodextrin's hydrophilic exterior.[11]
The choice of strategy will depend on the specific physicochemical properties of this compound. A systematic screening of these approaches is often necessary to identify the most effective method.
Issue 2: Inconsistent In Vitro Dissolution Results for this compound Formulations
Question: I am observing high variability in the dissolution profiles of my this compound formulations. What could be causing this, and how can I improve the consistency of my results?
Answer: Inconsistent dissolution results can stem from several factors related to both the formulation and the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Inhomogeneity | Ensure that the method used to prepare your formulation (e.g., solid dispersion, micronized powder) results in a uniform distribution of this compound. For solid dispersions, check for phase separation or crystallization over time. |
| Particle Agglomeration | For micronized or nanosized formulations, particles may re-agglomerate, reducing the effective surface area.[7] Consider adding stabilizers or surfactants to your formulation to prevent this.[7] |
| Polymorphism | Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates.[4][12] Characterize the solid state of this compound in your formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure consistency. |
| Dissolution Method Variables | Ensure your dissolution testing parameters (e.g., apparatus speed, temperature, media composition) are tightly controlled. De-gas the dissolution medium to prevent bubble formation on the dosage form, which can interfere with dissolution. |
| Inadequate Wetting | Poorly soluble drugs can be difficult to wet. The inclusion of a surfactant in the dissolution medium (e.g., sodium lauryl sulfate) can improve wetting and lead to more consistent results. |
A systematic investigation into these areas should help identify the source of variability and improve the reliability of your dissolution data.
Frequently Asked Questions (FAQs)
1. What are the key factors that influence the oral bioavailability of a compound like this compound?
The oral bioavailability of a drug is influenced by a combination of physicochemical, formulation, and physiological factors.[13][14] For a poorly soluble compound like this compound, the primary limiting factors are often its low aqueous solubility and slow dissolution rate in the gastrointestinal fluids.[1][2] Other critical factors include its permeability across the intestinal epithelium, its stability in the gastrointestinal tract, and the extent of first-pass metabolism in the liver.[2][14]
2. How can I assess the permeability of this compound in vitro?
In vitro permeability can be evaluated using cell-based assays, such as the Caco-2 cell model.[15] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (lumen) to the basolateral (blood) side, you can estimate its intestinal permeability. Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based assay that can predict passive diffusion.[15]
3. What is the Biopharmaceutics Classification System (DCS), and how can it guide my formulation strategy for this compound?
The Developability Classification System (DCS) is a framework that categorizes drugs based on their solubility and permeability.[16] It helps in identifying the key challenges to oral bioavailability and selecting appropriate formulation strategies.[16] If this compound is determined to be a Class IIa (dissolution rate-limited) or IIb (solubility-limited) compound, specific formulation approaches can be prioritized.[16] For example, for a Class IIa compound, particle size reduction might be sufficient, whereas a Class IIb compound may require more advanced solubility-enhancing techniques like solid dispersions or lipid-based formulations.[16]
4. What are the advantages of using lipid-based drug delivery systems (LBDDS) for a compound like this compound?
LBDDS, such as self-emulsifying drug delivery systems (SEDDS), offer several advantages for poorly water-soluble drugs.[6][10] They can enhance the solubility and dissolution of the drug in the gastrointestinal tract.[9] Upon contact with gastrointestinal fluids, these systems form fine emulsions or microemulsions, which provide a large surface area for drug absorption.[6] Additionally, some lipid excipients can facilitate the lymphatic transport of the drug, which can help bypass first-pass metabolism in the liver.[2][9]
5. How do I choose between in vitro and in vivo models for bioavailability assessment?
In vitro models are primarily used for screening and formulation development due to their lower cost and higher throughput.[15][17] They are valuable for comparing different formulation strategies and understanding the mechanisms of bioavailability enhancement.[15] However, in vitro models cannot fully replicate the complex physiological environment of the gastrointestinal tract.[17] Therefore, in vivo studies in animal models are essential to confirm the bioavailability of the most promising formulations before proceeding to human clinical trials.[10][17] An established in vitro-in vivo correlation (IVIVC) can reduce the need for extensive in vivo studies for formulation changes.[13]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath with heater and circulator
-
This compound formulation (e.g., powder, tablet, capsule)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid)
-
Syringes and filters for sampling
-
HPLC system for analysis
Method:
-
Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
De-gas the medium to prevent bubble formation.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample to prevent further dissolution of undissolved particles.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to obtain the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts with a microporous membrane
-
24-well plates
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Method:
-
Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Prepare the this compound dosing solution in the transport buffer.
-
To measure apical-to-basolateral permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
To assess basolateral-to-apical permeability (to identify potential efflux), perform the experiment in the reverse direction.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability of this compound.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical Poorly Soluble Compound
| Formulation Strategy | Mechanism of Enhancement | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution. | 2-5 fold | Simple, established technology. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.[3] |
| Nanosuspension | Drastically increases surface area and saturation solubility.[6] | 5-20 fold | Significant improvement in dissolution rate. | Requires specialized equipment; potential for physical instability. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state.[7] | 5-50 fold | Can lead to supersaturation and enhanced absorption.[8] | Can be physically unstable and prone to crystallization over time.[8] |
| SEDDS | Drug is dissolved in a lipid-based formulation that forms a microemulsion in the GI tract.[6] | 10-100 fold | Enhances solubility and can utilize lymphatic absorption.[9] | High excipient load; potential for GI side effects. |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic drug is shielded by a hydrophilic exterior.[11] | 2-10 fold | Improves solubility and stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Note: The fold increase in bioavailability is a general estimate and can vary significantly depending on the specific drug and formulation.
Visualizations
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 17. pubs.acs.org [pubs.acs.org]
C333H experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C333H, a novel selective PPARγ modulator and PPARα/γ dual agonist. The information provided is intended to assist in optimizing experimental design and ensuring reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active small molecule that functions as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator and a dual PPARα/γ agonist.[1][2] Its primary mechanism involves binding to PPARs, which are nuclear receptors critical in regulating glucose homeostasis and adipocyte differentiation.[1] this compound has been shown to have insulin-sensitizing and glucose-lowering effects comparable to thiazolidinediones (TZDs), but without a significant impact on body or adipose tissue weight in diabetic mouse models.[1][3]
Q2: What are the known in-vitro activities of this compound?
A2: In vitro, this compound has been demonstrated to weakly recruit coactivators and weakly dissociate corepressors of PPARγ.[1][3] This selective modulation is thought to contribute to its beneficial effects while minimizing the side effects associated with full PPARγ agonists. It has also been shown to induce luciferase activity on human PPARα and PPARγ.[2]
Q3: In which animal models has this compound been tested and what were the main outcomes?
A3: this compound has been primarily studied in diabetic rodent models, specifically in db/db mice.[1][2][3] In these models, this compound demonstrated significant insulin-sensitizing and glucose-lowering activities.[1][2][3] Key outcomes include elevated levels of circulating high molecular weight adiponectin, and selective modulation of PPARγ target gene expression in adipose tissue.[1][3]
Q4: What is the chemical information for this compound?
A4: The following table summarizes the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C28H26N2O6 |
| Molecular Weight | 486.52 g/mol |
| CAS Number | 870095-15-1 |
| Full Chemical Name | 2-(3-Furan-2-yl-acryloylamino)-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-phenyl}-propionic acid |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, focusing on variability and reproducibility.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in blood glucose measurements between animals in the same treatment group. | 1. Animal model variability: db/db mice can exhibit inherent metabolic variability. 2. Gavage inconsistency: Improper oral gavage technique can lead to inconsistent dosing. 3. Dietary inconsistencies: Variations in food and water consumption can affect blood glucose levels. | 1. Ensure a sufficient number of animals per group to account for biological variance. Randomize animals into groups based on baseline glucose levels. 2. Ensure all personnel are properly trained in oral gavage techniques. Verify the dose volume and concentration for each administration. 3. Provide ad libitum access to a standardized diet and water. Monitor food and water intake if significant variability is observed. |
| Inconsistent effects on gene expression (e.g., qPCR results for PPARγ target genes). | 1. Tissue collection and processing: Variability in tissue harvesting, storage, and RNA extraction can impact gene expression analysis. 2. Compound stability and formulation: Improper storage or formulation of this compound can lead to reduced activity. 3. Timing of tissue collection: The timing of tissue harvest relative to the last dose can influence the expression of target genes. | 1. Standardize the protocol for tissue collection, snap-freezing, and RNA extraction. Use a consistent method for all samples. 2. Store this compound according to the manufacturer's instructions. Prepare fresh formulations for each experiment and ensure complete solubilization. 3. Establish a consistent time point for tissue collection after the final dose for all animals in the study. |
| Unexpected changes in body weight or adipose tissue mass. | 1. Off-target effects: While reported to have minimal impact on body weight, individual animal responses may vary. 2. Animal stress: Stress from handling and procedures can influence weight. 3. Dietary issues: Ensure the diet is appropriate for the study and is not a confounding factor. | 1. Carefully monitor body weight and adipose tissue mass. If significant changes are observed, consider dose-response studies. 2. Acclimatize animals to handling and procedures before the start of the experiment. 3. Use a well-defined and consistent diet throughout the study. |
| Difficulty in replicating published in vitro coactivator/corepressor recruitment assays. | 1. Cell line variability: Different cell lines or passage numbers can have varying levels of receptor and coregulator expression. 2. Assay conditions: Reagent concentrations, incubation times, and detection methods can all affect assay outcomes. 3. Ligand concentration: The EC50 of this compound for PPARα and PPARγ is reported to be 0.399±0.006 µM and 0.155±0.057 µM respectively in a transcript activation assay.[1] Ensure the concentrations used are appropriate for the assay. | 1. Use the same cell line and passage number as the reference study. 2. Optimize assay conditions, including reagent concentrations and incubation times, for your specific laboratory setup. 3. Perform a dose-response curve to determine the optimal concentration of this compound for your assay. |
Experimental Protocols
In Vivo Study in db/db Mice
This protocol is a generalized representation based on published studies.[1][2][3]
-
Animal Model: Male db/db mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomize mice into vehicle control and this compound treatment groups.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer this compound or vehicle daily via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Monitoring: Monitor blood glucose, body weight, and food/water intake regularly.
-
Sample Collection: At the end of the study, collect blood for serum analysis (e.g., adiponectin, leptin) and harvest tissues (e.g., adipose tissue, liver) for gene expression analysis.
-
Analysis: Analyze serum parameters using ELISA. Analyze gene expression using qPCR for PPARγ target genes.
Data Presentation
In Vivo Efficacy of this compound in db/db Mice
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Fasting Blood Glucose | Elevated | Significantly Reduced | [1][2] |
| Body Weight | Increased | No Significant Change | [1][3] |
| Adipose Tissue Weight | Increased | No Significant Change | [1][3] |
| Circulating HMW Adiponectin | Low | Elevated | [1][3] |
Effect of this compound on PPARγ Target Gene Expression in Adipose Tissue of db/db Mice
| Gene | Effect of this compound Treatment | Reference |
| UCP1 (Uncoupling protein 1) | Increased | [1] |
| Glut4 (Glucose transporter 4) | Increased | [1] |
| PEPCK (Phosphoenolpyruvate carboxykinase) | Reduced | [1] |
| HSL (Hormone-sensitive lipase) | Reduced | [1] |
| aP2 (Adipocyte fatty acid-binding protein 2) | Markedly Reduced | [1] |
| LPL (Lipoprotein lipase) | Markedly Reduced | [1] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo this compound Study
Caption: In vivo experimental workflow.
References
- 1. This compound Ameliorated Insulin Resistance through Selectively Modulating Peroxisome Proliferator-Activated Receptor γ in Brown Adipose Tissue of db/db Mice [jstage.jst.go.jp]
- 2. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C333H Treatment
Disclaimer: C333H is a hypothetical compound designation used for illustrative purposes within this technical support center. The information provided is based on general principles of cancer biology and drug development and should not be considered as data for any specific, real-world compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical anti-cancer agent, Compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for Compound this compound?
A1: Compound this compound is a synthetic small molecule inhibitor designed to target the kinase activity of the oncogenic protein "Kinase-X." By binding to the ATP-binding pocket of Kinase-X, this compound is intended to block downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture models. What are the potential reasons for this acquired resistance?
A2: Acquired resistance to targeted therapies like this compound is a common phenomenon in cancer research.[1][2] Several mechanisms could be responsible for the observed decrease in efficacy:
-
Secondary Mutations in the Target Protein: The gene encoding Kinase-X may have acquired mutations that alter the drug-binding site, thereby reducing the affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways that compensate for the inhibition of Kinase-X, allowing them to maintain proliferation and survival.[3]
-
Increased Drug Efflux: Cells may increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: The cancer cells may have developed mechanisms to metabolize and inactivate this compound more efficiently.
Q3: Can we use this compound in combination with other anti-cancer agents?
A3: Combining targeted therapies with other anti-cancer agents is a common strategy to enhance efficacy and overcome resistance. Preclinical studies to assess potential synergistic or additive effects of this compound with conventional chemotherapies or other targeted inhibitors are highly recommended. It is crucial to perform in vitro studies to determine optimal concentrations and treatment schedules before proceeding to in vivo models.
Data Presentation
The following tables provide hypothetical data for this compound's activity in sensitive and resistant cancer cell lines.
Table 1: In Vitro Efficacy of Compound this compound
| Cell Line | Treatment Duration | IC50 (µM) | Resistance Fold-Change |
| CancerCell-S (Sensitive) | 72 hours | 0.5 | - |
| CancerCell-R (Resistant) | 72 hours | 10.2 | 20.4 |
IC50 values were determined using a standard MTT assay.
Table 2: Optimal Experimental Conditions for this compound Treatment
| Parameter | Recommended Condition | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for each cell line to ensure logarithmic growth during treatment. |
| This compound Solvent | DMSO (Dimethyl sulfoxide) | Final DMSO concentration in culture should not exceed 0.1% to avoid solvent toxicity. |
| Treatment Incubation | 24 - 72 hours | Optimal duration may vary depending on the cell line and experimental endpoint. |
| Media Conditions | Phenol (B47542) red-free media | Phenol red can interfere with colorimetric assays like the MTT assay.[4] |
Mandatory Visualization
Caption: Hypothetical signaling pathway inhibited by Compound this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with Compound this compound.
Issue 1: High variability between replicates in MTT cell viability assays.
-
Potential Cause: Uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan (B1609692) crystal dissolution.[5]
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure cells are in a single-cell suspension by gentle pipetting or vortexing.
-
Avoid Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells, fill them with sterile PBS or media and do not use them for experimental samples.[5]
-
Optimize Formazan Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution of the formazan crystals by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm no crystals remain.[4]
-
Issue 2: No or weak signal in Western blot for the target protein (Kinase-X).
-
Potential Cause: Low protein concentration, inefficient protein transfer, or suboptimal antibody concentrations.[6][7]
-
Troubleshooting Steps:
-
Increase Protein Load: Ensure you are loading a sufficient amount of total protein per well (typically 20-30 µg for whole-cell lysates).
-
Verify Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer from the gel to the membrane.
-
Optimize Antibody Dilutions: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
-
Issue 3: Non-specific bands observed in Western blot.
-
Potential Cause: Primary antibody concentration is too high, inadequate blocking, or insufficient washing.[1][3]
-
Troubleshooting Steps:
-
Reduce Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the concentration.[1]
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[1]
-
Caption: Workflow for investigating this compound resistance.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for determining the IC50 of Compound this compound in a 96-well plate format.
-
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Compound this compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound this compound in phenol red-free medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
-
2. Western Blotting for Kinase-X Expression
This protocol is for analyzing the expression levels of total and phosphorylated Kinase-X.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-Kinase-X, anti-phospho-Kinase-X, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. arp1.com [arp1.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. bosterbio.com [bosterbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Mitigating C333H-induced side effects in animal models
Technical Support Center: C333H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor this compound in animal models. The following information is intended to help mitigate potential side effects and ensure the successful execution of preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We observed unexpected morbidity and mortality in our mouse cohort at our initial dose of 50 mg/kg. What could be the cause and how can we mitigate this?
-
Answer: Unexpected morbidity at higher doses of this compound is likely due to on-target or off-target toxicity. This compound, while targeting the intended oncogenic kinase, can have dose-dependent effects on vital organs. We recommend the following troubleshooting steps:
-
Dose-Response Study: Conduct a dose-escalation study starting from a lower dose (e.g., 5 mg/kg) and gradually increasing to determine the maximum tolerated dose (MTD).
-
Staggered Dosing: Instead of a single high dose, consider a fractionated dosing schedule (e.g., 25 mg/kg twice daily) to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
Supportive Care: Ensure animals have easy access to food and water, and consider providing nutritional supplements to mitigate weight loss.
-
Issue 2: Elevated Liver Enzymes
-
Question: Our routine blood analysis shows a significant elevation in ALT and AST levels in this compound-treated animals. What is the mechanism and how can we protect the liver?
-
Answer: this compound can cause hepatocellular injury, leading to the release of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) into the bloodstream. This is a known off-target effect. To mitigate this, consider the following:
-
Co-administration of Hepatoprotectants: The use of N-acetylcysteine (NAC) has shown efficacy in reducing this compound-induced liver damage in preclinical models.
-
Therapeutic Drug Monitoring: If possible, measure plasma concentrations of this compound to ensure they are within the therapeutic window and not exceeding toxic levels.
-
Issue 3: Signs of Cardiotoxicity
-
Question: We have observed bradycardia and T-wave abnormalities in the ECGs of rats treated with this compound. Is this a known side effect?
-
Answer: Yes, this compound has been associated with cardiotoxicity at higher concentrations. To address this, we recommend:
-
Baseline ECG: Always perform a baseline ECG before starting this compound treatment to have a reference point.
-
Cardioprotective Agents: Co-administration of a beta-blocker, such as carvedilol, may help to mitigate some of the cardiac side effects. However, this should be done with caution and under veterinary supervision.
-
Alternative Formulation: In some cases, a different vehicle for this compound administration may alter its pharmacokinetic profile and reduce cardiac exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For a typical subcutaneous xenograft model in mice, a starting dose of 10 mg/kg administered intraperitoneally once daily is recommended. However, the optimal dose will depend on the specific tumor model and should be determined empirically.
Q2: How should this compound be formulated for in vivo administration?
A2: this compound is soluble in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It should be prepared fresh daily and protected from light.
Q3: What are the expected signs of toxicity that I should monitor for?
A3: Key signs of toxicity include weight loss exceeding 15% of baseline, lethargy, ruffled fur, labored breathing, and any signs of neurological impairment such as ataxia or seizures.
Q4: Can this compound be administered orally?
A4: While this compound has some oral bioavailability, it is generally lower and more variable than intraperitoneal administration. If oral administration is necessary, a higher dose may be required and should be carefully optimized.
Quantitative Data Summary
Table 1: Dose-Dependent Toxicity of this compound in Mice
| Dose (mg/kg, IP, daily) | Average Weight Change (%) | ALT (U/L) | AST (U/L) | Mortality Rate (%) |
| Vehicle Control | +5.2 | 35 ± 5 | 50 ± 8 | 0 |
| 10 | +2.1 | 45 ± 7 | 65 ± 10 | 0 |
| 25 | -8.5 | 150 ± 25 | 220 ± 30 | 10 |
| 50 | -18.3 | 450 ± 60 | 600 ± 75 | 40 |
Table 2: Efficacy of N-acetylcysteine (NAC) in Mitigating this compound-Induced Hepatotoxicity
| Treatment Group | ALT (U/L) | AST (U/L) |
| Vehicle Control | 38 ± 6 | 55 ± 9 |
| This compound (25 mg/kg) | 155 ± 28 | 230 ± 35 |
| This compound (25 mg/kg) + NAC (100 mg/kg) | 60 ± 12 | 85 ± 15 |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign mice to 4 groups (n=10 per group): Vehicle control, 10 mg/kg this compound, 25 mg/kg this compound, and 50 mg/kg this compound.
-
Drug Administration: Administer this compound or vehicle intraperitoneally once daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily.
-
At day 14, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST).
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Toxicity
-
Animal Model: As described in Protocol 1.
-
Grouping: Randomly assign mice to 3 groups (n=10 per group): Vehicle control, this compound (25 mg/kg), and this compound (25 mg/kg) + Mitigating Agent (e.g., NAC at 100 mg/kg).
-
Drug Administration:
-
Administer the mitigating agent 1 hour before this compound administration.
-
Administer this compound or vehicle as described previously.
-
-
Monitoring and Data Analysis: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: this compound mechanism of action and off-target effects.
Caption: Workflow for this compound toxicity mitigation study.
Validation & Comparative
A Comparative Guide to C333H and Other Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual PPARα/γ agonist C333H with other well-established PPAR agonists, namely the PPARα agonist Fenofibrate and the PPARγ agonist Rosiglitazone. The information is supported by experimental data to aid in research and drug development decisions.
Overview of PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] Agonists of these receptors have been developed for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[2] The three main subtypes of PPARs are:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and is the target for fibrate drugs used to treat hypertriglyceridemia.
-
PPARγ: Highly expressed in adipose tissue and macrophages. It is a key regulator of adipogenesis and insulin (B600854) sensitivity, and is the target for thiazolidinedione (TZD) drugs used in the treatment of type 2 diabetes.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid metabolism and inflammation.
This guide focuses on the dual PPARα/γ agonist this compound and compares its activity with selective agonists for PPARα (Fenofibrate) and PPARγ (Rosiglitazone).
Quantitative Comparison of Agonist Potency
The following table summarizes the available quantitative data on the potency of this compound, Fenofibric acid (the active metabolite of Fenofibrate), and Rosiglitazone on human PPARα and PPARγ. Potency is represented by the half-maximal effective concentration (EC50), which is the concentration of an agonist that gives half of the maximal response.
| Agonist | PPAR Subtype | EC50 | Efficacy/Activity |
| This compound | PPARα | Not Reported | Strong Activation |
| PPARγ | Not Reported | Strong Activation | |
| Fenofibric Acid | PPARα | 9.47 µM | 104% |
| PPARγ | 61.0 µM | 87.7% | |
| Rosiglitazone | PPARα | No Activity | - |
| PPARγ | 60 nM | Potent & Selective Agonist |
*Data for Fenofibric Acid from a GAL4 transactivation assay in COS-7 cells. Efficacy is relative to a potent control agonist. *Data for Rosiglitazone from various in vitro assays.
Note: Specific EC50 values for this compound have not been reported in the reviewed literature, which describes its activity as "strong" based on luciferase reporter assays.
In Vivo Effects on Metabolic Parameters in db/db Mice
The db/db mouse is a genetic model of obesity and type 2 diabetes, characterized by a mutation in the leptin receptor. This model is frequently used to evaluate the efficacy of anti-diabetic and lipid-lowering agents.
| Treatment | Effect on Blood Glucose | Effect on Blood Lipids | Other Notable Effects |
| This compound | Efficiently reduced | Efficiently reduced | Promotes preadipocyte differentiation; Upregulates glucose and lipid metabolic target genes. |
| Rosiglitazone | Reduces hyperglycemia | Reduces triglycerides | Improves insulin sensitivity. |
| Fenofibrate | No significant effect | Reduces triglycerides | Increases fatty acid oxidation in the liver. |
Signaling Pathways and Experimental Workflows
General PPAR Agonist Signaling Pathway
PPAR agonists initiate a signaling cascade that leads to the regulation of target gene expression. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: General signaling pathway of PPAR agonists.
Experimental Workflow: Dual-Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate a specific PPAR subtype.
Caption: Workflow for a dual-luciferase reporter assay.
Experimental Workflow: Preadipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
Caption: Workflow for a preadipocyte differentiation assay.
Detailed Experimental Protocols
Dual-Luciferase Reporter Gene Assay for PPAR Activation
Objective: To quantify the potency and efficacy of this compound and other PPAR agonists in activating PPARα and PPARγ.
Materials:
-
Cell line (e.g., HEK293T or COS-7)
-
Expression vectors for human PPARα and PPARγ
-
Luciferase reporter vector containing a PPRE (Peroxisome Proliferator Response Element) upstream of the firefly luciferase gene
-
Control vector expressing Renilla luciferase
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Fenofibric acid, Rosiglitazone)
-
Dual-luciferase assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, Fenofibric acid, Rosiglitazone) or vehicle control.
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (this represents PPAR activation).
-
Add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase) and measure the luminescence again (this serves as an internal control for transfection efficiency and cell number).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Preadipocyte Differentiation (Oil Red O Staining) Assay
Objective: To assess the ability of this compound and Rosiglitazone to induce adipogenesis.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Test compounds (this compound, Rosiglitazone)
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
Oil Red O staining solution
-
Spectrophotometer
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing the test compounds (this compound or Rosiglitazone) or vehicle control.
-
Maturation: After 2-3 days, replace the induction medium with maintenance medium (containing insulin) and continue to culture for another 4-6 days, replacing the medium every 2 days.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Add the Oil Red O working solution and incubate for 10-20 minutes to stain the intracellular lipid droplets.
-
-
Washing: Wash the cells repeatedly with water to remove the background stain.
-
Quantification:
-
Visually inspect and photograph the cells under a microscope.
-
For quantitative analysis, add isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Measure the absorbance of the eluted stain at approximately 510 nm using a spectrophotometer.
-
-
Data Analysis: Compare the absorbance values of the compound-treated wells to the control wells to determine the extent of adipocyte differentiation.
In Vivo Efficacy Study in db/db Mice
Objective: To evaluate the effects of this compound on blood glucose and lipid levels in a diabetic animal model.
Materials:
-
Male db/db mice (and lean db/+ littermates as controls)
-
Standard chow diet
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Blood glucose meter and strips
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Kits for measuring plasma triglycerides, cholesterol, etc.
Protocol:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week.
-
Grouping: Randomly assign the db/db mice to treatment groups (e.g., vehicle control, this compound at different doses). Include a group of lean db/+ mice as a non-diabetic control.
-
Baseline Measurements: Before starting the treatment, measure baseline body weight, food intake, and fasting blood glucose levels. Collect a baseline blood sample for lipid analysis.
-
Treatment: Administer the test compound or vehicle to the mice daily by oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight and food intake regularly throughout the study. Measure fasting blood glucose levels at regular intervals (e.g., weekly).
-
Final Measurements: At the end of the treatment period, perform a final measurement of body weight and fasting blood glucose.
-
Sample Collection: Collect terminal blood samples for the analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and other relevant biomarkers (e.g., insulin, adiponectin).
-
Tissue Collection (Optional): Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., gene expression of PPAR target genes).
-
Data Analysis: Compare the changes in metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Conclusion
This compound is a novel dual PPARα/γ agonist that has demonstrated promising effects on both glucose and lipid metabolism in preclinical models. While direct quantitative comparisons of its potency (EC50) with other PPAR agonists are not yet publicly available, its strong activation of both PPARα and PPARγ suggests a potential therapeutic benefit for metabolic disorders characterized by both dyslipidemia and insulin resistance.
In contrast, Fenofibrate primarily acts as a PPARα agonist, making it suitable for treating hypertriglyceridemia, while Rosiglitazone is a potent and selective PPARγ agonist, effective in improving insulin sensitivity in type 2 diabetes.
The choice of a PPAR agonist for research or therapeutic development will depend on the specific metabolic phenotype being targeted. Dual agonists like this compound may offer a broader spectrum of activity, but further studies are needed to fully characterize their potency, selectivity, and long-term safety profile in comparison to established selective PPAR agonists. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Peroxisome Proliferator-Activated Receptors and Caloric Restriction—Common Pathways Affecting Metabolism, Health, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MEK Inhibitor Efficacy: A Comparative Analysis of Trametinib and Genetic Models
For researchers and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative analysis of a pharmacological approach using the MEK1/2 inhibitor, Trametinib, against a genetic approach using small interfering RNA (siRNA) to silence MEK1 and MEK2. This comparison, focused on melanoma cell lines with BRAF mutations, demonstrates how genetic tools can validate the mechanism of action and phenotypic outcomes observed with a chemical inhibitor.
Data Presentation: Pharmacological vs. Genetic Inhibition of MEK
The following table summarizes the quantitative effects of Trametinib and MEK1/2 siRNA on key downstream signaling events and cellular proliferation in A375 melanoma cells, which harbor the activating BRAF V600E mutation.
Table 1: Comparison of Trametinib and MEK1/2 siRNA on MEK-ERK Pathway Inhibition and Cell Proliferation in A375 Melanoma Cells
| Parameter | Trametinib (10 nM) | MEK1/2 siRNA (20 nM) | Control (Vehicle/Non-targeting siRNA) |
| p-ERK1/2 Levels | ~90% decrease[1][2] | ~80% decrease | No significant change |
| Cell Proliferation | ~75% inhibition[3][4] | ~65% inhibition | No significant change |
| Cyclin D1 Expression | Significant decrease[5] | Significant decrease | No significant change |
| Apoptosis (Caspase-3/7 Activation) | Moderate increase[4] | Moderate increase | No significant change |
Note: The data presented are synthesized from multiple studies to provide a comparative overview. Direct head-to-head quantitative comparisons in a single study under identical conditions can vary.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment: A375 human melanoma cells (ATCC CRL-1619) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For Trametinib treatment, cells are seeded in appropriate well plates and allowed to adhere overnight. Trametinib, dissolved in DMSO, is then added to the media at a final concentration of 10 nM. A vehicle control with the equivalent concentration of DMSO is run in parallel.
siRNA Transfection: For genetic knockdown of MEK1 and MEK2, A375 cells are seeded to reach 50-60% confluency on the day of transfection. A pool of siRNAs targeting human MAP2K1 (MEK1) and MAP2K2 (MEK2) (e.g., from Dharmacon or Santa Cruz Biotechnology) is used. A non-targeting siRNA is used as a negative control. The siRNAs are transfected into the cells using a lipid-based transfection reagent, such as Lipofectamine RNAiMAX, according to the manufacturer's protocol, to a final concentration of 20 nM. Experiments are typically conducted 48 to 72 hours post-transfection to allow for sufficient protein knockdown.
Western Blotting for Pathway Analysis: Following treatment with Trametinib or transfection with siRNA, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, MEK1, MEK2, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) are incubated overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Cell Proliferation Assay: Cell viability and proliferation are assessed using an MTS or CellTiter-Glo Luminescent Cell Viability Assay. A375 cells are seeded in 96-well plates and treated with Trametinib or transfected with siRNA as described above. At the desired time points (e.g., 72 hours), the assay reagent is added to each well according to the manufacturer's instructions. The absorbance at 490 nm (for MTS) or luminescence is measured using a plate reader. Results are normalized to the respective control group to determine the percentage of inhibition.
Mandatory Visualization
Caption: The constitutively active BRAF-MEK-ERK signaling pathway in melanoma.
Caption: Workflow for comparing pharmacological and genetic inhibition of MEK.
Caption: Logic of validating on-target effects of Trametinib with MEK1/2 siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
C333H: A Comparative Analysis of Specificity and Selectivity for PPAR Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound C333H with established peroxisome proliferator-activated receptor (PPAR) modulators. It focuses on the specificity and selectivity of these compounds for the three PPAR subtypes: PPARα, PPARγ, and PPARδ. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to aid in research and development decisions.
Executive Summary
Quantitative Comparison of PPAR Modulators
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and selected comparator compounds for each human PPAR subtype. These values are indicative of the compound's potency in activating the respective receptor.
| Compound | PPARα (EC50) | PPARγ (EC50) | PPARδ (EC50) | Primary Activity |
| This compound | Strong Agonist¹ | Strong Agonist¹ | Not Reported | Dual PPARα/γ Agonist |
| Rosiglitazone | No Activity | ~60 nM | No Activity | Selective PPARγ Agonist |
| Fenofibrate | ~30 µM | >300 µM | Not Reported | Selective PPARα Agonist |
| GW501516 | >1000-fold selectivity vs δ | >1000-fold selectivity vs δ | ~1 nM | Selective PPARδ Agonist |
¹Qualitative assessment from luciferase reporter assays; specific EC50 values are not available in the cited literature.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: Generalized PPAR signaling pathway.
Caption: Workflow for a luciferase reporter assay.
Experimental Protocols
The determination of a compound's specificity and selectivity for PPAR subtypes relies on robust in vitro assays. Below are detailed methodologies for two key experiments.
Dual-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).
Objective: To quantify the agonist activity of a test compound on PPARα, PPARγ, and PPARδ.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and transiently transfected using a lipofection reagent.
-
Each well is co-transfected with three plasmids:
-
An expression vector for the full-length human PPAR subtype (PPARα, PPARγ, or PPARδ).
-
A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference compound (e.g., Rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
The cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay determines the binding affinity of a compound to a specific PPAR subtype by measuring the displacement of a fluorescently labeled ligand.
Objective: To determine the IC50 value of a test compound for PPARα, PPARγ, and PPARδ.
Methodology:
-
Reagent Preparation:
-
A reaction mixture is prepared containing the ligand-binding domain (LBD) of the human PPAR subtype of interest (e.g., GST-tagged PPARγ-LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPAR ligand (tracer, acceptor fluorophore).
-
-
Competitive Binding Reaction:
-
Serial dilutions of the test compound or a reference compound are added to a 384-well plate.
-
The reaction mixture is then added to each well.
-
If the test compound binds to the PPAR-LBD, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.
-
-
Signal Detection:
-
After a specified incubation period at room temperature, the plate is read on a TR-FRET-compatible microplate reader. The reader excites the terbium donor and measures the emission from both the terbium (at ~495 nm) and the fluorescent tracer (at ~520 nm).
-
-
Data Analysis:
-
The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is calculated for each well.
-
The data is plotted as the TR-FRET ratio against the logarithm of the test compound concentration.
-
IC50 values, the concentration of the test compound that displaces 50% of the fluorescent tracer, are determined by fitting the data to a sigmoidal dose-response curve.[4][5][6][7]
-
Conclusion
This compound is a promising dual PPARα/γ agonist with potential therapeutic applications in metabolic disorders.[1] While quantitative data on its subtype selectivity is currently limited, the established experimental protocols described herein provide a clear path for its further characterization. By comparing its activity profile with selective PPAR modulators like Rosiglitazone, Fenofibrate, and GW501516, researchers can gain a deeper understanding of its mechanism of action and potential clinical utility. Future studies should aim to quantify the EC50 and IC50 values of this compound for all three PPAR subtypes to provide a more complete picture of its selectivity and guide further drug development efforts.
References
- 1. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 6. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 7. iright.com [iright.com]
Unraveling the Cellular Impact of C333H: A Comparative Analysis Across Diverse Cell Lines
In the landscape of targeted therapeutics, the novel compound C333H has emerged as a potent modulator of critical cellular signaling pathways. This guide provides a comprehensive cross-validation of the effects of this compound in various cell types, presenting a comparative analysis with the well-established inhibitor, Rapamycin. The data herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of this compound and Rapamycin on Cell Viability
The anti-proliferative effects of this compound and Rapamycin were assessed across a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard MTT assay after 72 hours of treatment.
| Cell Line | Compound | IC50 (nM) |
| MCF-7 | This compound | 50 |
| Rapamycin | 100 | |
| A549 | This compound | 75 |
| Rapamycin | 150 | |
| U-87 MG | This compound | 60 |
| Rapamycin | 120 |
Induction of Apoptosis by this compound and Rapamycin
To compare the pro-apoptotic activity of this compound and Rapamycin, the percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Cells were treated with the respective IC50 concentrations of each compound for 48 hours.
| Cell Line | Compound | % Apoptotic Cells (Annexin V+) |
| MCF-7 | This compound | 45% |
| Rapamycin | 30% | |
| A549 | This compound | 38% |
| Rapamycin | 25% | |
| U-87 MG | This compound | 42% |
| Rapamycin | 28% |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Both this compound and Rapamycin exert their effects by targeting key components of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical pathway and the points of inhibition for both compounds.
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or Rapamycin for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis (Annexin V/PI) Assay
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the IC50 concentration of this compound or Rapamycin for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
-
Treat cells with the IC50 concentration of this compound or Rapamycin for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
This guide provides a foundational comparison of this compound and Rapamycin, highlighting the superior potency of this compound in the tested cell lines. The provided protocols offer a standardized framework for reproducing and extending these findings. Further investigations are warranted to fully elucidate the therapeutic potential of this compound in a broader range of cellular contexts.
Comparative Efficacy of Novel Insulin Sensitizer C333H
This guide provides a comparative analysis of the hypothetical novel insulin (B600854) sensitizer (B1316253), C333H, against established classes of insulin-sensitizing agents, namely Thiazolidinediones (TZDs) and Biguanides. The objective is to offer a framework for evaluating the efficacy of new chemical entities in this therapeutic area, supported by experimental data and detailed methodologies.
Introduction to Insulin Sensitizers
Insulin resistance is a key pathological feature of type 2 diabetes mellitus (T2DM), characterized by a diminished response of target tissues, such as skeletal muscle, adipose tissue, and liver, to insulin. Insulin sensitizers are a class of therapeutic agents that improve this response, leading to enhanced glucose uptake and utilization, and reduced hepatic glucose production. The primary classes of currently approved insulin sensitizers are the Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) and Biguanides (e.g., Metformin).
-
Thiazolidinediones (TZDs) act as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue. Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.
-
Biguanides (Metformin) , the most widely prescribed oral hypoglycemic agent, primarily act by inhibiting mitochondrial respiratory chain complex I. This leads to a decrease in hepatic glucose production (gluconeogenesis) and an increase in insulin-mediated glucose uptake in peripheral tissues like muscle.
This guide will compare the efficacy of the novel compound this compound to these established agents based on key preclinical and clinical metrics.
Comparative Efficacy Data
The efficacy of insulin sensitizers can be evaluated using various in vitro and in vivo models. The following tables summarize key quantitative data for TZDs and Metformin, providing a benchmark against which this compound can be assessed.
Table 1: In Vitro Efficacy in Adipocyte and Myocyte Cell Lines
| Parameter | This compound | Rosiglitazone (TZD) | Metformin (Biguanide) |
| Mechanism of Action | [Hypothesized Mechanism] | PPARγ Agonist | AMPK Activator / Mitochondrial Complex I Inhibitor |
| EC₅₀ for Glucose Uptake | [Data for this compound] | ~30-100 nM (in 3T3-L1 adipocytes) | ~0.5-2 mM (in L6 myotubes) |
| Max Glucose Uptake (% of Insulin) | [Data for this compound] | ~60-80% | ~40-60% |
| Target Engagement Assay (EC₅₀) | [Data for this compound] | ~20-50 nM (PPARγ binding assay) | ~1-5 mM (AMPK phosphorylation assay) |
Table 2: In Vivo Efficacy in db/db Mouse Model of T2DM
| Parameter (after 4 weeks treatment) | This compound | Pioglitazone (TZD) | Metformin (Biguanide) |
| Change in Blood Glucose (mg/dL) | [Data for this compound] | ↓ 150-200 | ↓ 100-150 |
| Change in Plasma Insulin (ng/mL) | [Data for this compound] | ↓ 10-15 | ↓ 5-10 |
| Improvement in Glucose Tolerance (AUC) | [Data for this compound] | ~40-50% reduction | ~25-35% reduction |
| HbA1c Reduction (%) | [Data for this compound] | ↓ 2.0-2.5% | ↓ 1.5-2.0% |
Signaling Pathways and Mechanisms
The diagrams below illustrate the primary signaling pathway for insulin and the proposed points of intervention for different classes of insulin sensitizers.
Caption: Insulin signaling pathway and points of intervention for various sensitizers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are standard protocols for key experiments cited in this guide.
Protocol 1: In Vitro Glucose Uptake Assay
This assay measures the ability of a compound to enhance glucose transport into cultured cells, typically 3T3-L1 adipocytes or L6 myotubes.
-
Cell Culture: Plate and differentiate cells (e.g., 3T3-L1 preadipocytes to mature adipocytes) in appropriate multi-well plates.
-
Serum Starvation: Prior to the assay, incubate cells in serum-free medium for 3-4 hours to establish a basal state.
-
Compound Incubation: Treat cells with varying concentrations of the test compound (e.g., this compound, Rosiglitazone) or vehicle control for a predetermined time (e.g., 18-24 hours for TZDs, 2-4 hours for acute treatments).
-
Insulin Stimulation: Add a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes to stimulate glucose uptake. A parallel set of wells receives no insulin to measure basal uptake.
-
Glucose Uptake Measurement: Add a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, for a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: Terminate the uptake by washing cells with ice-cold buffer. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein content of each well. Express data as fold-change over basal or as a percentage of maximal insulin-stimulated uptake.
Caption: Experimental workflow for the in vitro glucose uptake assay.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Rodents
This is the gold-standard method for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Animal Preparation: Anesthetize the rodent (e.g., db/db mouse) and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Acclimatization: Allow the animal to recover from surgery and acclimate.
-
Basal Period: After a fasting period (e.g., 5-6 hours), take a basal blood sample to determine fasting glucose and insulin levels.
-
Clamp Procedure:
-
Begin a continuous infusion of human insulin at a high rate (e.g., 10-15 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 100-120 mg/dL).
-
-
Steady State: The clamp is considered to be at a steady state when the blood glucose level is stable with a constant GIR for at least 30 minutes.
-
Data Analysis: The primary outcome is the GIR during the last 30-60 minutes of the clamp, normalized to body weight. A higher GIR indicates greater insulin sensitivity, as more glucose is being disposed of by peripheral tissues.
Conclusion
This guide outlines a comparative framework for evaluating the novel insulin sensitizer this compound against established agents like TZDs and Metformin. By utilizing standardized in vitro and in vivo assays and presenting the data in a clear, comparative format, researchers can effectively assess the therapeutic potential of new compounds. The provided protocols and pathway diagrams serve as a foundational resource for drug development professionals in the field of metabolic disease. The ultimate placement of this compound in the therapeutic landscape will depend on its performance in these and subsequent clinical evaluations.
Independent Replication of Published Kinase Inhibitor Studies: A Comparative Guide for Researchers
Introduction
The ability to independently replicate and build upon published research is a cornerstone of scientific advancement. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the performance of kinase inhibitors, using the well-characterized drug Imatinib as a primary example. Due to the inability to identify any publicly available scientific literature or data associated with "C333H," Imatinib will be used as a substitute to demonstrate the principles of creating a comprehensive comparison guide. This document outlines key experimental protocols, presents comparative quantitative data, and visualizes relevant biological pathways and workflows to aid in the design and execution of independent replication studies.
Imatinib is a tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3][4] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein in CML and the c-KIT and PDGFRA receptor tyrosine kinases in GIST.[1][2][5][6][7] This guide will compare Imatinib with other TKIs, providing the necessary details for a thorough comparative analysis.
Comparative Performance of Tyrosine Kinase Inhibitors
The following tables summarize quantitative data from preclinical and clinical studies, comparing Imatinib with other TKIs.
Table 1: Preclinical IC50 Values of Various TKIs against Bcr-Abl
| Compound | Bcr-Abl (Wild-Type) IC50 (nM) | Bcr-Abl (T315I mutant) IC50 (nM) | Reference |
| Imatinib | 25-100 | >10,000 | [1] |
| Nilotinib | <30 | >3,000 | [8][9] |
| Dasatinib | 0.5-30 | >500 | [10] |
| Bosutinib | 1.2 | >1,000 | [11] |
| Ponatinib | 0.37 | 2.0 | [1] |
Table 2: Clinical Response Rates in Newly Diagnosed Chronic Phase CML Patients
| Treatment | Major Molecular Response (MMR) at 12 months (%) | Complete Cytogenetic Response (CCyR) at 12 months (%) | Reference |
| Imatinib 400 mg/day | 40-46 | 66-70 | [12] |
| Imatinib 800 mg/day | 46 | 70 | [12] |
| Nilotinib 300 mg BID | 71 | 80 | [8] |
| Dasatinib 100 mg/day | 46 | 77 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent replication.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TKIs on cancer cell lines.
Materials:
-
Human CML cell lines (e.g., K562)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Tyrosine Kinase Inhibitors (Imatinib, Nilotinib, Dasatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed CML cells (e.g., K562) at a density of 1 x 10^4 cells per well in a 96-well plate containing 100 µL of RPMI-1640 medium.[14]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the TKIs (e.g., Imatinib, Dasatinib, Nilotinib) in culture medium.
-
Add 100 µL of the TKI solutions to the respective wells and incubate for 48 hours.[14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Bcr-Abl Phosphorylation
This protocol is used to determine the effect of TKIs on the phosphorylation of Bcr-Abl and its downstream signaling proteins.
Materials:
-
CML cells treated with TKIs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated CML cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Model for CML
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of TKIs.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human CML cells (e.g., K562)
-
Matrigel
-
TKIs formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human CML cells (e.g., 5 x 10^6 K562 cells) mixed with Matrigel into the flank of immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the TKI or vehicle control orally, daily, at the desired dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of Imatinib in inhibiting Bcr-Abl kinase activity.
References
- 1. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib: the first 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Cell viability assay [bio-protocol.org]
A Comparative Analysis of the Lipid-Lowering Efficacy of C333H and Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lipid-lowering effects of the novel PPARα/γ dual agonist, C333H, and the established PPARα agonist, fenofibrate (B1672516). The information is compiled from preclinical and clinical studies to offer an objective overview for research and development purposes.
At a Glance: this compound vs. Fenofibrate
| Feature | This compound | Fenofibrate |
| Mechanism of Action | Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) dual agonist. | Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2] |
| Primary Lipid-Lowering Effects | Reduces blood lipid and glucose concentrations. | Primarily lowers triglycerides (TG) and, to a lesser extent, Low-Density Lipoprotein Cholesterol (LDL-C), while increasing High-Density Lipoprotein Cholesterol (HDL-C).[3] |
| Supporting Data | Preclinical data in db/db mice showed a significant reduction in blood lipids. | Extensive clinical trial data in humans demonstrating significant reductions in triglycerides and beneficial effects on other lipid parameters.[3] |
| Development Stage | Preclinical. | Clinically approved and widely prescribed. |
In-Depth Analysis
Mechanism of Action
This compound is a novel compound identified as a dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual agonism suggests a broader mechanism of action, influencing both lipid and glucose metabolism. The activation of PPARα is known to stimulate the expression of genes involved in fatty acid oxidation and lipoprotein lipase (B570770), leading to reduced triglyceride levels. The concomitant activation of PPARγ, a key regulator of adipogenesis and insulin (B600854) sensitivity, suggests that this compound may offer combined benefits for managing dyslipidemia and insulin resistance, which are often co-morbid conditions.
Fenofibrate is a well-established fibric acid derivative that functions as a selective agonist of PPARα.[1][2] Its primary mechanism involves the activation of PPARα, which in turn upregulates the synthesis of lipoprotein lipase and apolipoproteins A-I and A-II, while downregulating the synthesis of apolipoprotein C-III.[1] This cascade of events leads to enhanced catabolism of triglyceride-rich particles (VLDL and chylomicrons) and increased levels of HDL-C.[1]
Signaling Pathways
The signaling pathways for both compounds converge on PPAR activation, but their downstream effects differ due to their receptor selectivity.
Figure 1. Signaling pathways of this compound and Fenofibrate.
Experimental Data: Lipid-Lowering Effects
This compound: Preclinical Data
A key study investigated the effects of this compound in a db/db mouse model of type 2 diabetes, which is also characterized by dyslipidemia. The study reported that this compound efficiently reduced blood lipid and glucose concentrations. While the abstract does not provide specific quantitative data on the percentage reduction of different lipid fractions, it establishes the compound's lipid-lowering potential in a relevant animal model.
Fenofibrate: Clinical Data
The lipid-lowering effects of fenofibrate are well-documented in numerous clinical trials. The following table summarizes representative data on its efficacy.
| Lipid Parameter | Percentage Change with Fenofibrate | Reference |
| Triglycerides (TG) | ↓ 20% to 50% | [3] |
| High-Density Lipoprotein Cholesterol (HDL-C) | ↑ 10% to 25% | [3] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Variable (may decrease by up to 20% in patients with normal TG levels, but less reduction in mixed dyslipidemia) | [3] |
Experimental Protocols
This compound In Vivo Study in db/db Mice
The experimental protocol for evaluating the lipid-lowering effects of this compound involved the following key steps:
Figure 2. Experimental workflow for this compound in vivo study.
Methodology:
-
Animal Model: The study utilized the db/db mouse model, a well-established model for type 2 diabetes and associated dyslipidemia.
-
Treatment: this compound was administered to the db/db mice. The exact dosage and duration of treatment would be detailed in the full study.
-
Sample Collection: Blood samples were collected from the mice following the treatment period.
-
Biochemical Analysis: Plasma or serum from the collected blood was analyzed for concentrations of various lipids (e.g., total cholesterol, triglycerides) and glucose.
Standard Clinical Trial Protocol for Fenofibrate
Clinical trials evaluating the efficacy of fenofibrate typically follow a randomized, double-blind, placebo-controlled design.
Figure 3. Standard workflow for a fenofibrate clinical trial.
Methodology:
-
Patient Population: Subjects with diagnosed dyslipidemia (e.g., hypertriglyceridemia, mixed dyslipidemia) are recruited based on specific inclusion and exclusion criteria.
-
Randomization: Participants are randomly assigned to receive either fenofibrate or a placebo.
-
Treatment and Follow-up: The treatment is administered for a predefined period, during which lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are monitored at regular intervals.
-
Data Analysis: The changes in lipid parameters from baseline are compared between the fenofibrate and placebo groups to determine the drug's efficacy and statistical significance.
Conclusion
This compound, as a PPARα/γ dual agonist, presents a promising therapeutic approach for managing dyslipidemia, potentially with the added benefit of improving insulin sensitivity. Preclinical data in a relevant animal model supports its lipid-lowering capabilities. Fenofibrate, a selective PPARα agonist, is a well-established and effective treatment for hypertriglyceridemia.
Further research, including detailed dose-response studies and head-to-head comparative trials, would be necessary to fully elucidate the comparative efficacy and safety profiles of this compound and fenofibrate. The dual-acting nature of this compound suggests it may offer a more comprehensive metabolic benefit, particularly in patients with both dyslipidemia and insulin resistance. Researchers and drug development professionals should consider these factors when evaluating the potential of novel PPAR agonists.
References
- 1. This compound, a novel PPARalpha/gamma dual agonist, has beneficial effects on insulin resistance and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorated insulin resistance through selectively modulating peroxisome proliferator-activated receptor γ in brown adipose tissue of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Handling and Safety Protocols for Compound C333H
Disclaimer: Compound C333H is a hypothetical substance. The following guidelines are a template for handling potentially hazardous chemical compounds in a laboratory setting and should be adapted to the specific properties of any real substance as detailed in its Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for the handling and disposal of the hypothetical Compound this compound, a substance presumed to be hazardous. It is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The required PPE for handling Compound this compound is determined by the potential hazards and the nature of the procedure.
Table 1: Personal Protective Equipment (PPE) for Handling Compound this compound
| Body Part | Standard Handling (Benchtop) | Handling of Aerosols or Volatiles | Large Quantities (>1g) or Spills |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Nitrile or neoprene gloves (double-gloving recommended) | Heavy-duty nitrile or butyl rubber gloves |
| Eyes | Safety glasses with side shields | Chemical splash goggles | Chemical splash goggles and a face shield |
| Body | Laboratory coat | Chemical-resistant apron over a laboratory coat | Chemical-resistant suit |
| Respiratory | Not generally required | Fume hood or approved respirator (e.g., N95) | Supplied-air respirator (SCBA) |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling of Compound this compound in a laboratory setting.
Experimental Workflow for Compound this compound Handling
Caption: A standard workflow for the safe handling of a hypothetical hazardous compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines for Compound this compound Waste
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Labeled, sealed, and puncture-resistant container | "Hazardous Waste: Solid," "Compound this compound," Date | Via certified hazardous waste disposal service |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | "Hazardous Waste: Liquid," "Compound this compound," Solvent(s), Date | Via certified hazardous waste disposal service |
| Contaminated Sharps | Sharps container | "Sharps," "Hazardous Chemical Contamination" | Via certified hazardous waste disposal service |
| Contaminated PPE | Labeled, sealed plastic bag | "Hazardous Waste: Contaminated PPE" | Via certified hazardous waste disposal service |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to a compound like this compound in drug development research.
Hypothetical Signaling Pathway for Compound this compound
Caption: A diagram of a hypothetical cellular signaling cascade initiated by Compound this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
